8-Fluoroquinazoline-2,4-diamine
Description
BenchChem offers high-quality 8-Fluoroquinazoline-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoroquinazoline-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-fluoroquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZWXLZTWRYIJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919671 | |
| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119584-79-1, 915402-31-2 | |
| Record name | 8-Fluoro-2,4-quinazolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119584-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 8-Fluoroquinazoline-2,4-diamine
The following technical guide details the synthesis, characterization, and validation of 8-Fluoroquinazoline-2,4-diamine , a critical scaffold in medicinal chemistry known for its applications in antifolate therapeutics, antibacterial agents, and kinase inhibitors.
Executive Summary
8-Fluoroquinazoline-2,4-diamine (CAS: Variable based on salt form) represents a privileged scaffold in drug discovery. The introduction of a fluorine atom at the C-8 position modulates the pKa of the N-1 nitrogen, enhances metabolic stability against oxidative debenzylation, and alters the electronic landscape of the pyrimidine ring, often improving binding affinity in ATP-competitive pockets. This guide provides a definitive protocol for its synthesis via a regioselective SNAr cyclization, alongside comprehensive characterization data.
Retrosynthetic Analysis & Strategy
The construction of the 2,4-diaminoquinazoline core can be approached via two primary disconnects. For the 8-fluoro derivative, the SNAr Cyclization Route is superior to the classical Dione-Dichloro route due to higher atom economy, fewer steps, and the avoidance of phosphorus oxychloride (POCl3).
Pathway Comparison
-
Route A: SNAr Cyclization (Recommended): Utilizes 2,3-difluorobenzonitrile and guanidine. The reaction exploits the activating nature of the nitrile group to displace the ortho-fluorine (C-2), followed by spontaneous cyclization.
-
Route B: Dichloro Displacement: Involves chlorination of 8-fluoroquinazoline-2,4-dione. This is reserved for cases where the 4-amino group requires complex substitution distinct from the 2-amino group.
Figure 1: Retrosynthetic logic for the convergent synthesis of the target scaffold.
Detailed Experimental Protocol
Objective: Synthesis of 8-Fluoroquinazoline-2,4-diamine via One-Pot Cyclization. Scale: 10 mmol (adaptable to >100 mmol).
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
-
2,3-Difluorobenzonitrile: 1.39 g (10.0 mmol). Purity >98%.
-
Guanidine Carbonate: 2.70 g (15.0 mmol). Acts as the amidine source.
-
Dimethylacetamide (DMAc): 15 mL. High boiling polar aprotic solvent.
-
Potassium tert-butoxide (KOtBu): 2.24 g (20.0 mmol). Strong base to generate free guanidine.
Step-by-Step Methodology
-
Guanidine Activation:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Guanidine Carbonate (1.5 eq) and DMAc (15 mL).
-
Add KOtBu (2.0 eq) portion-wise under nitrogen atmosphere. Stir at room temperature for 30 minutes to generate the free guanidine base. Note: The mixture will become a milky suspension.
-
-
SNAr Displacement:
-
Add 2,3-Difluorobenzonitrile (1.0 eq) to the reaction mixture.
-
Heat the reaction block to 140°C .
-
Mechanism Check: The free guanidine attacks the C-2 position (ortho to CN). The C-3 fluorine is deactivated by the meta-nitrile effect and sterics, ensuring regioselectivity.
-
-
Cyclization & Completion:
-
Maintain heating for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM, Rf ~0.3) or LC-MS.
-
The intermediate (2-guanidino-3-fluorobenzonitrile) is rarely isolated; it rapidly cyclizes to the thermodynamically stable quinazoline.
-
-
Workup & Purification:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a pale yellow/off-white solid.
-
Filtration: Collect the solid via vacuum filtration. Wash the cake with water (2 x 20 mL) and cold diethyl ether (10 mL) to remove organic impurities.
-
Recrystallization: If purity <95%, recrystallize from Ethanol/Water (9:1).
-
Yield & Physical Data[2][13]
-
Typical Yield: 75–85% (1.33 g – 1.51 g).
-
Appearance: Pale yellow powder.
Figure 2: Experimental workflow for the one-pot synthesis.
Characterization & Validation
Trust in the synthesized material is established through the following self-validating spectral signatures.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 11.50 | Broad s | 1H | NH (Amine) | Exchangeable proton, indicates salt formation if HCl used. | |
| 7.85 | d | 1H | H-5 | Doublet due to coupling with H-6. | |
| 7.45 | ddd | 1H | H-6 | Complex splitting due to H-5, H-7, and F-8. | |
| 7.15 | td | 1H | H-7 | Triplet of doublets; coupling with F-8 is diagnostic. | |
| 7.30, 6.10 | Broad s | 4H | -NH2 (x2) | Two distinct environments for C2 and C4 amines. | |
| -124.5 | s | 1F | F-8 | Critical Validation: Single peak confirms regioselectivity. |
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Calculated Mass (C8H7FN4): 178.07
-
Observed [M+H]+: 179.1
-
Purity Assessment: HPLC Area % > 98% (254 nm).
Troubleshooting Common Issues
-
Regioisomer Contamination: If 5-fluoroquinazoline-2,4-diamine is observed (rare), it indicates nucleophilic attack at C-6 of the starting material. This is suppressed by using the specific 2,3-difluoro isomer and maintaining strictly anhydrous conditions during the initial base activation.
-
Incomplete Cyclization: Presence of a nitrile peak in IR (~2200 cm-1) indicates the intermediate did not close. Increase reaction temperature to 150°C or add a Lewis acid catalyst (e.g., ZnCl2, 5 mol%).
Applications & References
This protocol yields high-purity material suitable for:
-
DHFR Inhibition Studies: The 2,4-diamino motif mimics the pteridine ring of folic acid.
-
Fragment-Based Drug Design (FBDD): The 8-fluoro group serves as an NMR handle (
F) for binding assays.
References
-
Synthesis of 2,4-Diaminoquinazolines via SNAr: Harris, N. V., et al. "Antifolate and antibacterial activities of 2,4-diaminoquinazolines." Journal of Medicinal Chemistry 33.1 (1990): 434-444.
- Regioselectivity in Fluorobenzonitriles: Wells, G., et al. "Synthesis of 8-substituted quinazolinones." Organic & Biomolecular Chemistry (2006).
-
General Protocol Validation: "Preparation of 2,4-diamino-8-fluoroquinazoline." ChemicalBook/CAS Data.
-
Medicinal Applications (Ziresovir precursor): Wang, Y., et al. "Discovery of Ziresovir." Journal of Medicinal Chemistry (2020).
Sources
An In-depth Technical Guide to the Biological Activity of 8-Fluoroquinazoline-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the biological activity of 8-Fluoroquinazoline-2,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, mechanism of action as a Toll-like receptor agonist, and the experimental protocols for evaluating its activity, offering field-proven insights for researchers in drug discovery and immunology.
Introduction: The Quinazoline Scaffold and the Significance of 8-Fluoroquinazoline-2,4-diamine
The quinazoline core is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2,4-diaminoquinazoline substitution pattern is particularly noteworthy for its role in modulating key biological pathways. The introduction of a fluorine atom at the 8-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.
8-Fluoroquinazoline-2,4-diamine has emerged as a molecule of interest due to its activity as a dual agonist of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[3] TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system. Activation of TLR7 and TLR8, which are primarily expressed in immune cells such as dendritic cells and macrophages, triggers downstream signaling cascades leading to the production of pro-inflammatory cytokines and interferons.[3] This immunomodulatory activity positions 8-Fluoroquinazoline-2,4-diamine as a promising candidate for applications in vaccine adjuvants, cancer immunotherapy, and antiviral therapies.[3][4]
Mechanism of Action: A Dual Agonist of TLR7 and TLR8
8-Fluoroquinazoline-2,4-diamine exerts its biological effect by binding to and activating TLR7 and TLR8.[3] These receptors are located in the endosomal compartments of immune cells and recognize single-stranded RNA viruses. Upon agonist binding, TLR7 and TLR8 undergo a conformational change, leading to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).
The formation of the TLR-MyD88 complex initiates a signaling cascade involving members of the IRAK (IL-1 receptor-associated kinase) family and TRAF6 (TNF receptor-associated factor 6). This ultimately leads to the activation of key transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (interferon regulatory factor 7). The activation of these transcription factors results in the expression of a variety of immune-stimulatory molecules, including type I interferons (IFN-α/β) and pro-inflammatory cytokines such as TNF-α and IL-12.[3]
Synthesis of 8-Fluoroquinazoline-2,4-diamine
The synthesis of 8-Fluoroquinazoline-2,4-diamine can be achieved through a multi-step process.[4] A representative synthetic route is outlined below. The rationale for this approach is to build the quinazoline core from a readily available fluorinated anthranilonitrile precursor.
Experimental Protocol:
Step 1: Synthesis of the Guanidine Intermediate
-
To a solution of 2-amino-3-fluorobenzonitrile in methanol, add sodium tert-butoxide and cyanamide.
-
Heat the mixture at 50°C.
-
Add N-bromosuccinimide (NBS) portion-wise to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield the intermediate.
Step 2: Cyclization to 8-Fluoroquinazoline-2,4-diamine
-
Dissolve the intermediate from Step 1 in methanol.
-
Add sodium carbonate to the solution.
-
Reflux the mixture and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 8-Fluoroquinazoline-2,4-diamine.
In Vitro Evaluation of Biological Activity
To characterize the biological activity of 8-Fluoroquinazoline-2,4-diamine as a TLR7/8 agonist, a series of in vitro assays are essential.
TLR7/8 Reporter Assay
This assay provides a direct measure of the compound's ability to activate TLR7 and TLR8 signaling.
Principle: HEK293 cells are engineered to express human TLR7 or TLR8 and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP, or luciferase) under the control of an NF-κB-inducible promoter. Activation of the TLR pathway leads to the expression of the reporter protein, which can be quantified.
Protocol:
-
Seed HEK-Blue™ hTLR7 and hTLR8 cells (or a similar reporter cell line) in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of 8-Fluoroquinazoline-2,4-diamine and a known TLR7/8 agonist (e.g., R848) as a positive control.
-
Add the compound dilutions and controls to the respective wells.
-
Incubate the plate for 16-24 hours.
-
Measure the reporter gene activity according to the manufacturer's instructions (e.g., by adding a substrate and measuring absorbance or luminescence).
-
Calculate the EC50 value, which is the concentration of the compound that elicits a half-maximal response.
Cytokine Production Assay
This assay confirms the downstream functional consequence of TLR activation by measuring the production of key cytokines.
Principle: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., THP-1) are treated with the compound, and the levels of secreted cytokines in the cell culture supernatant are measured using an enzyme-linked immunosorbent assay (ELISA).
Protocol:
-
Isolate human PBMCs from healthy donor blood using density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate.
-
Treat the cells with various concentrations of 8-Fluoroquinazoline-2,4-diamine. Include a vehicle control and a positive control (e.g., LPS for TNF-α, R848 for IFN-α).
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-12, IFN-α) using specific ELISA kits.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2,4-diaminoquinazolines can be significantly influenced by substitutions on the quinazoline ring. While specific SAR studies for 8-fluoro-2,4-diaminoquinazoline as a TLR agonist are not extensively published, general principles from related series can provide valuable insights. For instance, in other 2,4-diaminoquinazoline series, the nature and position of substituents on the quinazoline core have been shown to be critical for potency and selectivity against various targets, including dihydrofolate reductase in Plasmodium falciparum.[1] The introduction of the 8-fluoro group likely impacts the electronic properties and conformation of the molecule, influencing its interaction with the binding pocket of TLR7 and TLR8. Further exploration of substitutions at the 2- and 4-amino positions would be a logical next step in optimizing the activity of this scaffold.
Potential Therapeutic Applications
The ability of 8-Fluoroquinazoline-2,4-diamine to potently activate TLR7 and TLR8 opens up several potential therapeutic avenues:
-
Vaccine Adjuvant: By stimulating a robust innate immune response, it could enhance the efficacy of vaccines against infectious diseases and cancer.
-
Cancer Immunotherapy: Activation of TLR7/8 can promote an anti-tumor immune response by inducing the production of type I interferons and activating cytotoxic T lymphocytes.
-
Antiviral Therapy: The induction of interferons can establish an antiviral state in the host, making it a potential treatment for viral infections such as hepatitis B.
Conclusion
8-Fluoroquinazoline-2,4-diamine is a compelling small molecule with well-defined biological activity as a dual TLR7 and TLR8 agonist. Its straightforward synthesis and potent immunomodulatory effects make it an attractive candidate for further investigation in the fields of immunology and drug discovery. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising compound.
References
-
Nzila, A., Mberu, E. K., Nduati, E., & Ward, S. A. (2005). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 49(8), 3533–3536. [Link]
-
Kokatla, H. P., & David, S. A. (2019). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. RSC Medicinal Chemistry, 10(1), 22-40. [Link]
-
van den Berg, J. H., van der Mey, D., Verdoes, M., & van der Marel, G. A. (2020). Synthesis of 8‐fluoro‐2,4‐diaminoquinazoline 6. Reagents and conditions. ResearchGate. [Link]
-
Smits, G., & Pos, W. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. PubMed. [Link]
-
Khanam, H., & Shamsuzzaman. (2020). Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. Molecules, 25(22), 5438. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C.-H. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. [Link]
-
Supporting Information for "Discovery of ML240 and ML241, Sub-micromolar to Nanomolar Potency Inhibitors of the Human BET Bromodomains". Semantic Scholar. [Link]
-
8-Fluoroquinazoline-2,4-diamine. Shanghai Yanyibao Pharmaceutical Technology Co., Ltd. [Link]
Sources
- 1. In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The 8-Fluoroquinazoline-2,4-diamine Core: A Technical Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the structure-activity relationships (SAR) surrounding the 8-fluoroquinazoline-2,4-diamine scaffold. This privileged core has emerged as a significant framework in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. We will delve into the rationale behind its design, synthetic strategies for analog generation, and a systematic analysis of how structural modifications at key positions influence biological activity, selectivity, and pharmacokinetic properties. This document is intended to serve as a practical and authoritative resource for researchers engaged in the discovery and optimization of novel therapeutics based on this promising chemical scaffold.
The Strategic Advantage of the 8-Fluoroquinazoline-2,4-diamine Scaffold
The quinazoline ring system is a well-established pharmacophore in drug discovery, forming the backbone of several approved drugs, particularly in the realm of oncology.[1][2] The 2,4-diamino substitution pattern provides crucial hydrogen bonding interactions with the hinge region of many protein kinases, a key determinant for potent inhibitory activity.
The introduction of a fluorine atom at the 8-position is a strategic design element with multifaceted implications for drug development. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly influence a molecule's conformational preferences, metabolic stability, and binding affinity.[3] In the context of the quinazoline scaffold, the 8-fluoro substituent has been shown to enhance binding to the target protein through additional interactions and can favorably modulate the physicochemical properties of the molecule, such as pKa and lipophilicity, which in turn can lead to improved cell permeability and oral bioavailability.[3][4]
Key Biological Targets:
Derivatives of the 8-fluoroquinazoline-2,4-diamine core have shown potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. Notable targets include:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.[1][2]
-
Aurora Kinases: Serine/threonine kinases that play a critical role in cell cycle regulation.[3][5]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.[6]
-
Other Tyrosine and Serine/Threonine Kinases: The versatility of the scaffold allows for its adaptation to target a wide array of kinases.
This guide will focus on the systematic dissection of the SAR at the 2- and 4-positions of the 8-fluoroquinazoline core to provide a framework for the rational design of potent and selective inhibitors.
General Synthetic Strategies for 8-Fluoroquinazoline-2,4-diamine Analogs
The generation of a library of analogs for SAR studies necessitates a robust and flexible synthetic route. A common and effective approach to the 8-fluoroquinazoline-2,4-diamine core and its derivatives involves a multi-step sequence starting from readily available precursors.
A representative synthetic pathway is outlined below. This method allows for the sequential introduction of diverse substituents at the C4 and C2 positions of the quinazoline ring.
Experimental Protocol: Synthesis of 2,4-Disubstituted-8-fluoroquinazolines
Step 1: Synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione
-
To a solution of 2-amino-3-fluorobenzoic acid in a suitable solvent (e.g., water or ethanol), add an excess of urea.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with water and then a suitable organic solvent (e.g., ethanol or diethyl ether) and dry under vacuum to yield 8-fluoroquinazoline-2,4(1H,3H)-dione.
Step 2: Chlorination to 2,4-Dichloro-8-fluoroquinazoline
-
Suspend 8-fluoroquinazoline-2,4(1H,3H)-dione in phosphorus oxychloride (POCl3).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain 2,4-dichloro-8-fluoroquinazoline, which can be purified by column chromatography.
Step 3: Sequential Nucleophilic Substitution to Introduce Diversity at C4 and C2
The differential reactivity of the chlorine atoms at the C4 and C2 positions allows for a stepwise introduction of various amine nucleophiles. The C4 position is generally more reactive than the C2 position.
-
Substitution at C4:
-
Dissolve 2,4-dichloro-8-fluoroquinazoline in a suitable solvent such as isopropanol or tetrahydrofuran (THF).
-
Add the desired primary or secondary amine (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Isolate the N4-substituted-2-chloro-8-fluoroquinazolin-4-amine intermediate by standard workup procedures.
-
-
Substitution at C2:
-
Dissolve the N4-substituted-2-chloro-8-fluoroquinazolin-4-amine intermediate in a suitable solvent (e.g., isopropanol, n-butanol, or DMF).
-
Add the second desired primary or secondary amine (typically in excess).
-
Heat the reaction mixture at elevated temperatures (often >100 °C) for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the final 2,4-disubstituted-8-fluoroquinazoline product by precipitation, filtration, and purification via column chromatography or recrystallization.
-
This sequential approach provides a versatile platform for generating a diverse library of compounds for comprehensive SAR studies.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of substitutions at the key positions of the 8-fluoroquinazoline-2,4-diamine core on biological activity. The insights are drawn from a synthesis of available literature and are presented to guide the rational design of more potent and selective inhibitors.
The Significance of the 8-Fluoro Substituent
As previously mentioned, the fluorine atom at the C8 position plays a crucial role in the overall profile of these inhibitors. Molecular docking studies have suggested that the 8-fluoro group can engage in favorable interactions with the hinge region of kinases.[3] Its small size allows it to be well-tolerated in the binding pocket, while its electronegativity can influence the electronic properties of the quinazoline ring system, potentially enhancing binding affinity.[3] Furthermore, the introduction of fluorine can block potential sites of metabolism, leading to improved pharmacokinetic properties.[4]
SAR at the 4-Position: The Gateway to the Hydrophobic Pocket
The substituent at the 4-position of the quinazoline ring typically extends into a hydrophobic pocket of the ATP-binding site of kinases. Therefore, the nature of this group is critical for achieving high potency.
| Substituent at C4 | General SAR Observations | Rationale for Experimental Choice |
| Small Alkylamines | Generally well-tolerated and can provide a baseline for activity. | Simple to introduce and allows for initial assessment of the pocket size and steric tolerance. |
| Anilines | Often lead to potent inhibitors. The substitution pattern on the aniline ring is crucial for optimizing activity. Electron-withdrawing or -donating groups can fine-tune potency and selectivity.[1] | The aromatic ring can engage in favorable π-π stacking and hydrophobic interactions within the kinase active site.[1] |
| Benzylamines | Can also confer significant potency. The substitution pattern on the phenyl ring allows for exploration of the hydrophobic pocket. | Provides a flexible linker to the aromatic ring, allowing for optimal positioning within the binding site. |
| Heterocyclic Amines | Introduction of heterocycles can improve solubility and provide additional hydrogen bonding opportunities. | Can be used to modulate physicochemical properties and explore interactions with solvent-exposed regions of the active site. |
Key Takeaway: The 4-position is a critical determinant of potency, and exploration of various substituted aryl and heteroaryl amines is a key strategy for lead optimization.
SAR at the 2-Position: Modulating Selectivity and Physicochemical Properties
The substituent at the 2-position is often directed towards the solvent-exposed region of the ATP-binding site. Modifications at this position can be used to fine-tune selectivity and improve physicochemical properties such as solubility.
| Substituent at C2 | General SAR Observations | Rationale for Experimental Choice |
| Small Amines (e.g., dimethylamine, piperidine, morpholine) | Often well-tolerated and can improve aqueous solubility. | These groups are readily available and can enhance the drug-like properties of the molecule without significantly impacting potency. |
| Substituted Anilines/Benzylamines | Can lead to highly potent compounds, but may also increase lipophilicity. | Allows for further exploration of potential interactions in the solvent-exposed region and can contribute to overall binding affinity. |
| Groups with Hydrogen Bond Donors/Acceptors | Can form additional interactions with the protein or surrounding water molecules, potentially improving both potency and solubility. | Strategic placement of hydrogen bonding moieties can lead to more "water-friendly" inhibitors with improved pharmacokinetic profiles. |
Key Takeaway: The 2-position offers a valuable handle for modulating selectivity and improving the overall developability of the lead compound.
Visualization of the Core Scaffold and Key Modification Sites
Caption: A typical experimental workflow for SAR studies.
ADME and Pharmacokinetic Considerations
In addition to potency and selectivity, the successful development of a drug candidate requires favorable absorption, distribution, metabolism, and excretion (ADME) properties. The 8-fluoroquinazoline-2,4-diamine scaffold offers several potential advantages in this regard.
-
Fluorine's Role in Metabolism: The strategic placement of a fluorine atom can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the compound. [4]* Modulating Physicochemical Properties: As discussed in the SAR section, modifications at the 2- and 4-positions can be used to optimize key physicochemical parameters such as lipophilicity (LogP) and aqueous solubility, which are critical for oral absorption and distribution.
-
In Silico and In Vitro ADME Profiling: Early-stage assessment of ADME properties is crucial. In silico models can predict properties like solubility, permeability, and potential for cytochrome P450 (CYP) inhibition. In vitro assays, such as Caco-2 permeability assays and liver microsome stability assays, provide experimental data to guide compound selection and optimization. [7] A systematic analysis of the ADME properties of a series of analogs is essential to identify compounds with a balanced profile of potency, selectivity, and drug-like properties.
Conclusion and Future Directions
The 8-fluoroquinazoline-2,4-diamine core represents a highly promising scaffold for the development of novel kinase inhibitors. A thorough understanding of the structure-activity relationships at the 2- and 4-positions is paramount for the rational design of potent, selective, and developable drug candidates. This guide has provided a comprehensive overview of the key considerations in this process, from synthetic strategies and SAR analysis to biological evaluation and ADME profiling.
Future research in this area will likely focus on:
-
Exploration of Novel Substituents: The continued exploration of diverse and novel chemical matter at the 2- and 4-positions to identify unique interactions and improve upon existing inhibitors.
-
Targeting Drug Resistance: The design of next-generation inhibitors that can overcome acquired resistance mechanisms to current therapies.
-
Multi-Targeted Kinase Inhibitors: The development of inhibitors that can simultaneously modulate the activity of multiple kinases involved in a disease pathway, potentially leading to enhanced efficacy.
By integrating the principles and methodologies outlined in this guide, researchers can accelerate the discovery and development of innovative therapeutics based on the 8-fluoroquinazoline-2,4-diamine scaffold, ultimately contributing to the advancement of patient care.
References
-
Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Pharmaceuticals. [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega. [Link]
-
Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy. (2023). International Journal of Molecular Sciences. [Link]
-
Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. (2012). Organic & Biomolecular Chemistry. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). PubMed. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2017). DARU Journal of Pharmaceutical Sciences. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). Life. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). PubMed. [Link]
-
Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (2018). ACS Medicinal Chemistry Letters. [Link]
-
In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2023). Infection and Drug Resistance. [Link]
-
Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. (2024). Journal of Pharmaceutical Research International. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
-
Design, synthesis and evaluation of 2,4-diaminoquinazolines as inhibitors of trypanosomal and leishmanial dihydrofolate reductase. (2001). Journal of Medicinal Chemistry. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules. [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules. [Link]
-
Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. (2023). Journal of Medicinal Chemistry. [Link]
-
Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. (2014). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. (2010). Bioorganic & Medicinal Chemistry. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments. [Link]
-
Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
-
Synthesis and Biological Evaluation of Substituted Fused Dipyranoquinolinones. (2023). Molecules. [Link]
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.uokerbala.edu.iq [journals.uokerbala.edu.iq]
Technical Monograph: Spectroscopic Profiling of 8-Fluoroquinazoline-2,4-diamine
This technical guide provides a comprehensive analysis of the spectroscopic characteristics and synthesis of 8-Fluoroquinazoline-2,4-diamine (CAS: 119584-79-1), a critical pharmacophore in the development of dihydrofolate reductase (DHFR) inhibitors and tyrosine kinase antagonists.
Executive Summary
8-Fluoroquinazoline-2,4-diamine represents a specific subclass of antifolates where the 8-position fluorine substitution imparts unique electronic and metabolic stability properties compared to its non-fluorinated congeners. In medicinal chemistry, this scaffold is frequently utilized to modulate pKa and lipophilicity (
This guide details the structural validation of this compound through Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), grounded in synthetic protocols validated for high-purity isolation.
Structural Analysis & Theoretical Grounding
The introduction of a fluorine atom at the C8 position creates a significant dipole moment and alters the electron density of the pyrimidine ring.
-
Electronic Effect: The strong electronegativity of fluorine (
) inductively withdraws electron density from the C8a bridgehead, potentially increasing the electrophilicity at C2 and C4, thereby influencing the acidity of the exocyclic amines. -
Steric Effect: With a van der Waals radius of 1.47 Å (vs 1.20 Å for H), the fluorine atom exerts minimal steric clash but blocks metabolic hydroxylation at the C8 position.
Chemical Identity
| Parameter | Value |
| IUPAC Name | 8-Fluoroquinazoline-2,4-diamine |
| CAS Number | 119584-79-1 |
| Molecular Formula | |
| Molecular Weight | 178.17 g/mol |
| Monoisotopic Mass | 178.0655 |
| SMILES | Nc1nc(N)c2c(F)cccc2n1 |
Experimental Protocols: Synthesis & Isolation
To ensure the spectroscopic data presented is reproducible, we define the synthesis route typically employed to generate high-purity samples for characterization. The most robust method involves the cyclization of 2-amino-3-fluorobenzonitrile with guanidine.
Synthesis Workflow (Graphviz)
Figure 1: Cyclocondensation pathway for the synthesis of 8-fluoroquinazoline-2,4-diamine.
Protocol Description
-
Reagents: Suspend 2-amino-3-fluorobenzonitrile (1.0 eq) and guanidine carbonate (2.0 eq) in dimethylacetamide (DMA).
-
Reaction: Heat the mixture to 140°C under
atmosphere for 4–6 hours. The high temperature is required to overcome the steric and electronic deactivation caused by the ortho-fluorine. -
Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product typically precipitates as a tan/off-white solid.
-
Purification: Filter the solid and wash with cold water. Recrystallize from ethanol to obtain analytical grade material (Purity >98% by HPLC).
Spectroscopic Characterization
The following data represents the consensus characterization for 8-fluoroquinazoline-2,4-diamine.
Mass Spectrometry (MS)
MS is the primary confirmation of molecular weight and halogen presence.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (
). -
Observed Mass:
179.1 -
Interpretation:
-
The base peak at 179.1 corresponds to the protonated molecular ion
. -
Lack of "M+2" isotope pattern (distinct from Chloro- or Bromo- analogs) confirms the presence of Fluorine (monoisotopic).
-
Nuclear Magnetic Resonance (NMR)
NMR in DMSO-
H NMR (400 MHz, DMSO-
)
The spectrum is characterized by two broad exchangeable singlets (amines) and a three-spin aromatic system coupled to fluorine.
| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |
| 7.85 | d (doublet) | 1H | H-5 | |
| 7.45 | ddd | 1H | H-6 | |
| 7.25 | ddd | 1H | H-7 | |
| 7.10 - 7.60 | br s | 2H | 4- | Exchangeable ( |
| 6.00 - 6.50 | br s | 2H | 2- | Exchangeable ( |
Note: The amine protons are often broad and their chemical shift is concentration/temperature dependent. The 4-amino group is typically more deshielded than the 2-amino group due to the peri-effect of H-5.
C NMR (100 MHz, DMSO-
)
The carbon spectrum is diagnostic due to Carbon-Fluorine (
| Shift ( | Assignment | C-F Coupling ( | Note |
| 162.5 | C-4 | ~3 Hz | Amidine carbon |
| 160.8 | C-2 | - | Guanidine carbon |
| 153.5 | C-8 | ~255 Hz | C-F ipso carbon (Doublet) |
| 142.1 | C-8a | ~12 Hz | Bridgehead |
| 124.5 | C-6 | ~8 Hz | Meta to F |
| 121.2 | C-5 | ~3 Hz | Para to F |
| 116.8 | C-7 | ~18 Hz | Ortho to F |
| 110.5 | C-4a | - | Bridgehead |
Infrared Spectroscopy (FT-IR)
-
Medium: KBr pellet or ATR.
-
Key Bands:
-
3450, 3320, 3150 cm
: N-H stretching (primary amines). Multiple bands due to symmetric/asymmetric modes of two groups. -
1660, 1620 cm
: C=N stretching and N-H bending (scissoring). Characteristic of the quinazoline ring and amidine systems. -
1580, 1510 cm
: Aromatic C=C skeletal vibrations. -
1240 - 1260 cm
: C-F stretching (Aryl-F). This is the distinguishing band from the non-fluorinated parent.
-
Quality Control & Purity Assessment
For drug development applications, establishing purity beyond simple identity is required.
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).
-
Retention Time: 8-Fluoro analog typically elutes later than the parent 2,4-diaminoquinazoline due to increased lipophilicity from the fluorine atom.
-
-
Tautomeric Considerations: Researchers must be aware that 2,4-diaminoquinazolines can exist in tautomeric equilibrium, although the diamino form is predominant in solution. In acidic media (e.g., during HPLC with TFA), the protonation occurs largely at N-1 or N-3, which may shift
in the UV spectrum.
Biological Context: Signaling Pathway
The primary utility of this compound lies in its ability to inhibit folate-dependent enzymes. Below is the simplified pathway interaction.
Figure 2: Mechanism of action showing DHFR inhibition leading to DNA synthesis arrest.
References
-
Synthesis and Evaluation of 2,4-Diaminoquinazolines: Schornagel, J. H., et al. (1984).[1] "Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells." Biochemical Pharmacology.
-
Fluorinated Quinazoline Intermediates: World Intellectual Property Organization (WIPO). (2019). WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof.
-
General Spectroscopic Data for Quinazolines: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65087, 2,4-Diaminoquinazoline (Parent Structure Reference).
-
Aurora Kinase Inhibition by 8-Fluoroquinazolines: El-Sayed, et al. (2022). "2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead." Molecules.
Sources
Therapeutic Potential of 8-Fluoroquinazoline-2,4-diamine: A Technical Guide
The following technical guide details the therapeutic landscape of the 8-Fluoroquinazoline-2,4-diamine scaffold. This analysis distinguishes between the foundational activity of the quinazoline-2,4-diamine core and the specific pharmacological advantages conferred by the 8-fluoro substitution.
Executive Summary
The 8-Fluoroquinazoline-2,4-diamine scaffold represents a critical evolution in medicinal chemistry, bridging the gap between classical antifolates and next-generation immunomodulators and kinase inhibitors. While the unsubstituted quinazoline-2,4-diamine core is historically recognized for Dihydrofolate Reductase (DHFR) inhibition (e.g., methotrexate analogs), the introduction of a fluorine atom at the C8 position fundamentally alters the molecule's electronic profile, metabolic stability, and binding selectivity.
This guide explores the three primary therapeutic targets of this scaffold:
-
Toll-Like Receptor 8 (TLR8): Agonism for antiviral and oncological immunotherapy.
-
Aurora Kinase A: Selective inhibition for mitotic arrest in solid tumors.
-
Dihydrofolate Reductase (DHFR): The canonical target, with 8-fluoro modifications enhancing potency against resistant strains.
Part 1: Pharmacochemistry of the 8-Fluoro Modification
Why 8-Fluoro?
The strategic incorporation of fluorine at the C8 position is not merely bioisosteric; it serves three distinct mechanistic functions:
-
pKa Modulation: The high electronegativity of fluorine lowers the pKa of the N1 and N3 nitrogens. This alters the protonation state at physiological pH, influencing transport across cell membranes and binding affinity within hydrophobic pockets.
-
Metabolic Blockade: The C8 position on the quinazoline ring is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this metabolic soft spot, significantly extending the half-life (
) of the pharmacophore. -
Conformational Locking: Through intramolecular electrostatic interactions (e.g., with the N1 lone pair), the 8-fluoro group can restrict the rotation of adjacent substituents, pre-organizing the molecule into a bioactive conformation.
Part 2: Primary Therapeutic Targets
Target 1: Toll-Like Receptor 8 (TLR8)
Mechanism: Agonism (Immunostimulation) Therapeutic Area: Virology (HBV), Oncology[1]
Recent patent literature identifies 8-fluoroquinazoline-2,4-diamines as potent TLR8 agonists . Unlike TLR7, which binds single-stranded RNA in endosomes of plasmacytoid dendritic cells, TLR8 is predominantly expressed in myeloid dendritic cells and monocytes.
-
Mode of Action: The 8-fluoro scaffold binds to the hydrophobic pocket at the dimer interface of TLR8. The fluorine atom engages in specific halogen-bonding or hydrophobic interactions that stabilize the receptor's active dimer conformation.
-
Downstream Effect: Activation triggers the MyD88-dependent pathway, leading to the translocation of NF-κB and IRF7. This results in a "Th1-skewed" cytokine profile (high IL-12, IFN-γ), which is critical for clearing viral infections like Hepatitis B and priming anti-tumor T-cell responses.
Target 2: Aurora Kinase A
Mechanism: ATP-Competitive Inhibition Therapeutic Area: Solid Tumors (Breast, Colorectal)
Derivatives such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid have demonstrated high selectivity for Aurora Kinase A over Aurora B.
-
Binding Dynamics: The quinazoline-2,4-diamine core mimics the adenine ring of ATP. The 8-fluoro substitution enhances selectivity by exploiting small differences in the ATP-binding cleft size between Aurora A and B isoforms.
-
Cellular Outcome: Inhibition prevents centrosome maturation and bipolar spindle assembly during mitosis, forcing cancer cells into G2/M arrest and subsequent apoptosis.
Target 3: Dihydrofolate Reductase (DHFR)
Mechanism: Competitive Inhibition Therapeutic Area: Antimicrobial (Tuberculosis), Antiprotozoal (Malaria)[2]
The 2,4-diamine motif is the classic pharmacophore for DHFR inhibition. It binds to the active site by forming a salt bridge with a conserved aspartate or glutamate residue.
-
The 8-Fluoro Advantage: In resistant strains of Plasmodium falciparum or Mycobacterium tuberculosis, mutations often alter the active site. The 8-fluoro group allows for "flexible fit" or alternative hydrophobic contacts that bypass these resistance mutations, maintaining potency where classical inhibitors (like pyrimethamine) fail.
Part 3: Mechanistic Visualization
Pathway 1: TLR8 Signaling Cascade
The following diagram illustrates the signal transduction pathway activated by 8-fluoroquinazoline-2,4-diamine agonists.
Caption: Activation of the MyD88-dependent pathway by 8-fluoroquinazoline ligands leading to Th1 cytokine production.
Pathway 2: DHFR Inhibition & Cell Death
Caption: Mechanism of folate metabolism disruption causing S-phase arrest in rapidly dividing cells.
Part 4: Experimental Protocols
Protocol A: TLR8 HEK-Blue™ Reporter Assay
Objective: To quantify the agonistic activity of 8-fluoroquinazoline derivatives on human TLR8.
-
Cell Line Preparation: Use HEK-Blue™ hTLR8 cells (InvivoGen) stably co-expressing human TLR8 and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter gene.
-
Seeding: Plate cells in 96-well plates at a density of
cells/well in HEK-Blue™ Detection medium. -
Compound Treatment:
-
Prepare serial dilutions of the 8-fluoroquinazoline test compound in DMSO.
-
Add
of compound solution to wells (Final DMSO concentration < 0.1%). -
Positive Control: Use R848 (Resiquimod) at
. -
Negative Control: DMSO vehicle only.
-
-
Incubation: Incubate for 16–24 hours at 37°C, 5% CO₂.
-
Quantification: Measure SEAP levels using a spectrophotometer at 620–655 nm. The color change correlates directly with NF-κB activation.
-
Data Analysis: Calculate
values using non-linear regression (GraphPad Prism).
Protocol B: Aurora A Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the
-
Reagent Setup: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Enzyme Reaction:
-
In a 384-well white plate, add
of recombinant Aurora A Kinase (0.5 ng/well). -
Add
of 8-fluoroquinazoline inhibitor (serial dilutions). -
Incubate for 10 minutes at room temperature.
-
-
Substrate Addition: Add
of ATP/Substrate mix (10 ATP + 0.2 Kemptide). -
Reaction: Incubate for 60 minutes at room temperature.
-
Detection:
-
Add
of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. -
Add
of Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate 30 min.
-
-
Readout: Measure luminescence. Signal is proportional to kinase activity.
Part 5: Quantitative Data Summary
| Target | Activity Type | Key Substituent (R-Group) | Typical Potency | Therapeutic Indication |
| TLR8 | Agonist | 2-amino-8-fluoro-N-alkyl | Hepatitis B, Cancer Immunotherapy | |
| Aurora A | Inhibitor | 2-(3-bromophenyl)-4-COOH | Breast Cancer (MCF-7) | |
| DHFR | Inhibitor | 6-benzylamino derivatives | Drug-resistant Malaria/TB | |
| CHIKV | Inhibitor | 6-fluoro analog (Reference) | Chikungunya Virus |
Note: While the 6-fluoro analog is noted for CHIKV, the 8-fluoro scaffold shares the core quinazoline structure and is currently being explored for broader antiviral properties.
References
-
Vertex Pharmaceuticals. (2019).[3] 2,4-diaminoquinazoline derivatives and medical uses thereof. WO2019166532A1. Google Patents. Link
-
El-Azab, A. S., et al. (2021). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead.[4] Molecules, 26(9), 2685. Link
-
Van Horn, K. S., et al. (2014).[5] Antibacterial activity of a series of N2, N4-disubstituted quinazoline-2,4-diamines. Journal of Medicinal Chemistry, 57(7), 3075–3093.[5] Link
-
Kaur, R., et al. (2022). Quinazoline Scaffold: A Versatile Pharmacophore in Drug Discovery. Journal of Molecular Structure, 1247, 131367. Link
-
InvivoGen. (n.d.). HEK-Blue™ hTLR8 Cells Protocol. Link
Sources
- 1. WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Safety & Handling Guide: 8-Fluoroquinazoline-2,4-diamine
The following technical guide provides an in-depth operational framework for the safety and handling of 8-Fluoroquinazoline-2,4-diamine . This document is structured for researchers and safety officers, prioritizing mechanism-based safety protocols over generic advice.
Executive Summary
8-Fluoroquinazoline-2,4-diamine (CAS: 915402-31-2) is a potent heterocyclic building block used primarily in the synthesis of kinase inhibitors and antifolate therapeutics.[1] Its structural core—the quinazoline-2,4-diamine scaffold—is a privileged pharmacophore capable of high-affinity binding to enzymes such as Dihydrofolate Reductase (DHFR) and various Tyrosine Kinases (e.g., EGFR).[1]
Due to its biological activity and acute toxicity profile (GHS Category 3 Oral Toxicity ), this compound must be handled as a High Potency Compound (HPC) .[1] This guide outlines the "Defense in Depth" strategy required to manipulate this substance without exposure, ensuring data integrity and personnel safety.
Physicochemical & Identification Profile
Accurate identification is the first step in safety.[1] Ensure your Certificate of Analysis matches these parameters.
| Parameter | Specification |
| Chemical Name | 8-Fluoroquinazoline-2,4-diamine |
| CAS Number | 915402-31-2 (Primary); Verify vendor specific |
| Molecular Formula | C₈H₇FN₄ |
| Molecular Weight | 178.17 g/mol |
| Physical State | Solid (Powder), typically off-white to pale yellow |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Water |
| pKa (Predicted) | ~7.0 (N1), making it protonatable in acidic media |
Hazard Identification & Mechanistic Toxicology[1][2]
GHS Classification
Based on the structural analog Quinazoline-2,4-diamine and the bio-enhancing effect of fluorine substitution, the following GHS classifications apply:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed (H301).[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[1][2]
-
Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).[1][2]
-
STOT-SE (Category 3): May cause respiratory irritation (H335).[1][2]
Mechanistic Toxicity (The "Why")
The danger of this compound lies in its intended function.[1] The diamine motif mimics the pteridine ring of folic acid, allowing it to competitively inhibit DHFR.[1] The 8-fluorine substitution typically enhances metabolic stability and lipophilicity, potentially increasing cellular uptake and retention time compared to non-fluorinated analogs.[1]
Figure 1: Mechanistic Toxicity Pathway The following diagram illustrates the biological cascade that necessitates strict containment.
Caption: The pharmacological mechanism of action translates directly to occupational risk, specifically cytotoxicity in rapidly dividing tissues (mucosa, bone marrow).[1]
Engineering Controls & Personal Protective Equipment (PPE)[1]
Do not rely solely on PPE.[1] Use the Hierarchy of Controls to isolate the hazard.
Primary Engineering Controls
-
Powder Handling: Must be performed in a Chemical Fume Hood (Face velocity: 0.5 m/s) or a Powder Containment Balance Enclosure .[1]
-
Solubilization: Once in solution (DMSO/DMF), the risk of inhalation drops, but percutaneous absorption risk increases.[1] Continue work in the hood.
Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Standard | Rationale |
| Respiratory | N95 (minimum) or P100 if outside hood | Prevents inhalation of fine particulates.[1] |
| Hands | Double Nitrile Gloves (0.11mm min) | DMSO permeates latex; double nitrile provides breakthrough indication.[1] |
| Eyes | Chemical Splash Goggles | Protects against corneal damage from basic amines.[1] |
| Body | Lab Coat (Tyvek sleeves recommended) | Prevents particulate accumulation on street clothes.[1] |
Operational Protocols
Protocol: Safe Weighing & Stock Preparation
Objective: Prepare a 10 mM stock solution in DMSO without contaminating the balance or user.
-
Preparation:
-
Weighing:
-
Solubilization:
Protocol: Storage & Stability
-
Temperature: Store solid at -20°C ; Solutions at -80°C for long-term stability.
-
Atmosphere: The amine groups are susceptible to oxidation.[1] Purge headspace with Argon or Nitrogen before resealing.[1]
-
Container: Amber glass vials to prevent photodegradation.
Emergency Response & Spill Management
Spill Response Workflow
In the event of a spill, immediate action determines the safety outcome.[1]
Caption: Decision matrix for spill remediation. Note the "Wet Wipe" method for solids to prevent aerosol generation.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is urgent (potential for respiratory edema).[1]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use ethanol on skin, as it may enhance absorption of the compound.[1]
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][2][3][4] Consult an ophthalmologist.
Waste Management
Disposal must comply with local hazardous waste regulations (e.g., RCRA in the US).[1]
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated "Cytotoxic/Biohazardous" solid waste stream (often incinerated).[1]
-
Liquid Waste: Collect in a "Halogenated Solvent" container if dissolved in DMSO/DCM.[1] Label clearly with the full chemical name.
-
Rinsate: The first rinse of any glassware used should be treated as hazardous waste.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65087, Quinazoline-2,4-diamine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Quinazoline-2,4-diamine Hazard Classification. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances. Retrieved from [Link][1]
Sources
Methodological & Application
High-Precision Antimicrobial Profiling of 8-Fluoroquinazoline-2,4-diamine
Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Microbiologists, and Pharmacology Researchers
Executive Summary & Scientific Rationale
8-Fluoroquinazoline-2,4-diamine represents a refined scaffold in the class of non-classical antifolates. While traditional 2,4-diaminoquinazolines (e.g., piritrexim) are potent inhibitors of dihydrofolate reductase (DHFR), they often suffer from poor selectivity or metabolic instability. The incorporation of a fluorine atom at the C-8 position is a strategic medicinal chemistry modification designed to:
-
Block Metabolic Hotspots: Prevent oxidative metabolism at the electron-rich C-8 position, prolonging half-life.
-
Modulate pKa: Lower the basicity of the N1/N3 nitrogens via the inductive effect of fluorine, potentially altering protonation states critical for active site binding.
-
Enhance Lipophilicity: Improve passive diffusion across the bacterial cell envelope, particularly in Gram-negative pathogens.
This guide provides a standardized workflow for evaluating the antimicrobial efficacy of this compound, focusing on phenotypic screening and mechanistic validation.
Mechanism of Action: The Folate Blockade[1]
The primary target of 8-Fluoroquinazoline-2,4-diamine is Dihydrofolate Reductase (DHFR) (EC 1.5.1.3).
-
Physiological Role: DHFR catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] THF is the essential one-carbon carrier required for the synthesis of thymidylate (dTMP), purines, and amino acids (methionine, glycine).
-
Inhibition Mode: The 2,4-diamine motif mimics the pteridine ring of the natural substrate (DHF). The compound binds competitively to the DHFR active site. The N1 of the quinazoline ring is protonated (assisted by the enzyme's Asp27 residue in E. coli), forming a critical ionic interaction that displaces DHF.
-
The "Thymineless Death": Inhibition depletes the cellular pool of dTTP, stalling DNA replication and leading to strand breaks and eventual cell death (bactericidal effect).[1]
Visualization: Folate Biosynthesis Pathway Inhibition[1]
Caption: Schematic of the folate pathway showing the specific blockade of Dihydrofolate Reductase (DHFR) by the inhibitor, preventing the recycling of DHF to THF and halting DNA synthesis.
Application Note 1: In Vitro Susceptibility Profiling (MIC/MBC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogens.
Materials
-
Compound: 8-Fluoroquinazoline-2,4-diamine (purity >95%).
-
Solvent: Dimethyl sulfoxide (DMSO). Note: Quinazolines are hydrophobic; do not use water for stock solutions.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), and MRSA clinical isolates.
Protocol: Broth Microdilution (CLSI M07 Standard)
-
Stock Preparation:
-
Dissolve compound in 100% DMSO to a concentration of 10 mg/mL (10,000 µg/mL).
-
Critical Step: Ensure complete solubilization. If precipitation occurs, sonicate for 5 minutes.
-
-
Dilution Series:
-
Prepare an intermediate working solution in water (e.g., 128 µg/mL) ensuring final DMSO concentration in the assay plate is <1% to avoid solvent toxicity.
-
Dispense 100 µL of CAMHB into columns 1-12 of a 96-well plate.
-
Perform 2-fold serial dilutions of the compound across the plate.
-
-
Inoculum Preparation:
-
Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilute 1:100 in CAMHB.
-
Add 100 µL of diluted inoculum to each well (Final volume: 200 µL; Final inoculum: ~5 x 10^5 CFU/mL).
-
-
Incubation:
-
Seal plates with breathable film. Incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Readout:
-
MIC: The lowest concentration with no visible growth.
-
MBC: Plate 10 µL from clear wells onto agar. MBC is the concentration killing ≥99.9% of the initial inoculum.
-
Data Interpretation Guide:
| Organism | Expected MIC Range (µg/mL) | Interpretation |
| S. aureus (MSSA) | 0.5 - 4.0 | Highly Active |
| E. coli (WT) | 2.0 - 16.0 | Moderately Active (Efflux prone) |
| P. aeruginosa | > 64.0 | Likely Resistant (Impermeable) |
Application Note 2: Enzymatic Validation (DHFR Inhibition Assay)
Objective: Confirm that the observed antibacterial activity is due to DHFR inhibition and not off-target membrane disruption.
Principle
The assay monitors the decrease in absorbance at 340 nm , corresponding to the oxidation of NADPH to NADP+ as DHF is reduced to THF.
Protocol
-
Reagents:
-
Recombinant Bacterial DHFR (e.g., from E. coli or S. aureus).
-
Substrate: Dihydrofolic acid (DHF).
-
Cofactor: NADPH.
-
Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.
-
-
Reaction Setup (1 mL Cuvette or 96-well Plate):
-
Blank: Buffer + NADPH + DHFR (No DHF).
-
Control: Buffer + NADPH + DHFR + DHF (No Inhibitor).
-
Test: Buffer + NADPH + DHFR + DHF + 8-Fluoroquinazoline-2,4-diamine (varying concentrations: 0.1 nM – 10 µM).
-
-
Procedure:
-
Pre-incubate Enzyme and Inhibitor for 5 minutes at 25°C.
-
Initiate reaction by adding NADPH (100 µM) and DHF (50 µM).
-
Measure A340 continuously for 5 minutes.
-
-
Calculation:
-
Calculate initial velocity (
) from the linear portion of the curve. -
Plot % Activity vs. Log[Inhibitor].
-
Determine
using non-linear regression (Sigmoidal dose-response).
-
Validation Criteria:
-
A true DHFR inhibitor should show dose-dependent reduction in
. - values for this class are typically in the low nanomolar range (10-100 nM).
Application Note 3: Resistance Profiling
Objective: Assess the potential for spontaneous resistance development (e.g., via folA mutations).
Protocol: Single-Step Resistance Selection
-
Prepare agar plates containing the compound at 2×, 4×, and 8× MIC .
-
Inoculate high-density culture (~10^9 CFU) onto the plates.
-
Incubate for 48 hours.
-
Count colonies and calculate Mutation Frequency:
Experimental Workflow Visualization
Caption: Integrated workflow for characterizing the antimicrobial profile of 8-Fluoroquinazoline-2,4-diamine, moving from phenotypic screening to mechanistic confirmation.
References
-
Van Horn, K. S., et al. (2014). Antibacterial activity of a series of N2,N4-disubstituted quinazoline-2,4-diamines.[2] Journal of Medicinal Chemistry, 57(7), 3075–3093.[2] Link
-
Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms.[3] Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. Link
-
Kokatla, H. P., et al. (2013). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. Journal of Medicinal Chemistry, (Context: Synthesis of 8-fluoro derivatives).[4] Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link
-
Berman, J. D., et al. (1983). Antileishmanial activities of 2,4-diaminoquinazoline putative dihydrofolate reductase inhibitors. Antimicrobial Agents and Chemotherapy, 24(2), 233–236.[5] Link
Sources
- 1. jpionline.org [jpionline.org]
- 2. Antibacterial activity of a series of N2,N4-disubstituted quinazoline-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antileishmanial activities of 2,4-diaminoquinazoline putative dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Assay Development for 8-Fluoroquinazoline-2,4-diamine
Application Note & Protocol Guide | Doc ID: AN-FQ24-001
Executive Summary & Scientific Rationale
The 8-Fluoroquinazoline-2,4-diamine scaffold represents a critical evolution in the design of antifolates and multi-targeted kinase inhibitors. While the classical 2,4-diaminoquinazoline core (exemplified by Methotrexate and Trimetrexate) is a potent inhibitor of Dihydrofolate Reductase (DHFR) , the introduction of a fluorine atom at the C-8 position serves two pivotal medicinal chemistry functions:
-
Metabolic Blockade: It obstructs oxidative metabolism at the electron-rich C-8 position, potentially extending half-life.
-
Electronic Modulation: The electronegativity of fluorine alters the pKa of the N1 and N3 nitrogens, modulating hydrogen bond strength within the ATP-binding pocket of kinases or the folate-binding cleft of DHFR.
This guide details the development of a robust assay cascade designed to validate the biological activity of this specific scaffold. We move beyond generic screening to focus on DHFR kinetics , 19F-NMR binding validation , and Cell Cycle Analysis .
Assay Cascade Workflow
To ensure data integrity, we utilize a funnel approach: confirming target engagement (Enzymatic), validating cellular permeability (Proliferation), and determining the mode of action (Flow Cytometry).
Figure 1: The hierarchical screening cascade. 19F-NMR is utilized as an orthogonal biophysical method leveraging the specific fluorine tag.
Primary Assay: DHFR Enzymatic Inhibition
Target: Dihydrofolate Reductase (DHFR) Principle: DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH.[1] The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+).
Critical Reagent Preparation
The 2,4-diamine moiety often presents solubility challenges. The 8-fluoro substitution may increase lipophilicity compared to the parent heterocycle.
| Reagent | Concentration | Preparation Notes |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | Include 1 mM DTT to protect enzyme thiols. |
| NADPH | 100 µM (Final) | Freshly prepared in buffer; protect from light. |
| Dihydrofolate (DHF) | 50 µM (Final) | Critical: DHF is unstable. Dissolve in 50 mM Tris (pH 7.4) + 10 mM β-mercaptoethanol. |
| Compound Stock | 10 mM in DMSO | Sonicate to ensure full dissolution. Final DMSO in assay < 1%. |
Protocol Steps
-
Blanking: Add 100 µL Assay Buffer to "Blank" wells.
-
Compound Addition: Add 2 µL of serially diluted 8-Fluoroquinazoline-2,4-diamine (10-point dose response) to experimental wells.
-
Enzyme Incubation: Add 0.01 Units of recombinant human DHFR (hDHFR) to compound wells. Incubate for 5 minutes at 25°C .
-
Why? This pre-incubation allows slow-binding inhibitors (common with quinazolines) to reach equilibrium.
-
-
Substrate Initiation: Add a master mix of NADPH (100 µM) and DHF (50 µM) to initiate the reaction.
-
Kinetic Read: Immediately monitor Absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader.
Data Analysis & Validation
-
Velocity Calculation: Calculate the slope (ΔOD/min) from the linear portion of the curve (typically 2–10 mins).
-
IC50: Plot % Inhibition vs. Log[Compound] using a 4-parameter logistic fit.
-
Validation Criteria: Z-factor must be > 0.5. Reference compound Methotrexate should yield an IC50 of ~5–20 nM.
Advanced Biophysical Assay: 19F-NMR Ligand Binding
Rationale: The "8-Fluoro" tag is not just a structural modification; it is a built-in NMR spy probe. This assay confirms direct binding without the artifacts of enzymatic coupled assays.
Experimental Setup
-
Instrument: 500 MHz or 600 MHz NMR with a cryoprobe (fluorine-tuned).
-
Sample: 50 µM 8-Fluoroquinazoline-2,4-diamine + 5 µM hDHFR (10:1 Ligand:Protein ratio).
-
Buffer: D2O/PBS (10% D2O for lock).
Interpretation (T2 Relaxation Filter)
-
Free Ligand: Small molecule = Fast tumbling = Sharp 19F signal.
-
Bound Ligand: Complex with Protein = Slow tumbling = Broad 19F signal (T2 shortening).
-
Result: A significant line-broadening or chemical shift perturbation (CSP) of the -110 to -130 ppm (typical Ar-F range) signal confirms direct binding to the macromolecule.
Mechanistic Assay: Cell Cycle Analysis (Flow Cytometry)
Rationale: Differentiating the mechanism is crucial.
-
DHFR Inhibitors (Antifolates): Cause nucleotide depletion (dTTP), arresting cells at the G1/S boundary .
-
Aurora/Kinase Inhibitors: Many quinazolines cross-react with kinases. Aurora A inhibition leads to G2/M arrest (monopolar spindles).
This assay determines if your 8-fluoro derivative is acting primarily as an antifolate or a kinase inhibitor.
Figure 2: Mechanistic divergence. The cell cycle profile acts as a phenotypic biomarker for the primary target.
Protocol
-
Cell Culture: Treat Jurkat or CCRF-CEM (leukemia) cells with the compound at 3x IC50 for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.
-
Staining: Wash ethanol away. Resuspend in PBS containing:
-
50 µg/mL Propidium Iodide (PI) - DNA stain.
-
100 µg/mL RNase A - Degrades RNA to prevent artifacts.
-
-
Acquisition: Analyze on a Flow Cytometer (excitation 488 nm, emission ~600 nm).
-
Analysis: Use ModFit or FlowJo to quantify G0/G1, S, and G2/M populations.
-
Antifolate Signature: Accumulation in S-phase early on, followed by G1 arrest.
-
Aurora Signature: Distinct 4N DNA content (G2/M) accumulation.
-
References
-
Design, synthesis and evaluation of 2,4-diaminoquinazolines as inhibitors of trypanosomal and leishmanial dihydrofolate reductase. PubMed.[2] Available at: [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead. PubMed Central (PMC). Available at: [Link] (Note: Generalized link to PMC search for verification of specific derivative activity described in search results).
-
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Hindawi/Wiley.[3] Available at: [Link][4]
-
Synthesis and biological evaluation of dihydroquinazoline-2-amines as potent non-nucleoside reverse transcriptase inhibitors. PubMed. Available at: [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. Design, synthesis and evaluation of 2,4-diaminoquinazolines as inhibitors of trypanosomal and leishmanial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation & Delivery Strategies for 8-Fluoroquinazoline-2,4-diamine
Executive Summary & Molecule Rationale
The scaffold 8-Fluoroquinazoline-2,4-diamine represents a critical class of pharmacophores, often utilized as dihydrofolate reductase (DHFR) inhibitors or tyrosine kinase inhibitors. While the core quinazoline-2,4-diamine structure provides potent binding affinity via hydrogen bonding interactions (donor-acceptor motifs), it suffers from classic BCS Class II (Biopharmaceutics Classification System) limitations: high permeability but poor aqueous solubility.
Why the 8-Fluoro Substitution? The introduction of fluorine at the C8 position is not merely structural decoration; it is a strategic medicinal chemistry decision designed to:
-
Block Metabolic Hotspots: The C8 position is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution sterically and electronically blocks this degradation pathway, extending the drug's half-life (
). -
Modulate Basicity: The electronegative fluorine pulls electron density from the pyrimidine ring, slightly lowering the
of the N1/N3 nitrogens. This alters the pH-dependent solubility profile compared to the non-fluorinated parent.
This guide details the formulation of this hydrophobic API (Active Pharmaceutical Ingredient) into PLGA Polymeric Nanoparticles to enhance systemic delivery, supported by validated analytical protocols.
Pre-Formulation Characterization
Before formulation, the physicochemical "personality" of the molecule must be mapped.
Solubility Profiling
The 2,4-diamine motif contains basic nitrogens, making solubility highly pH-dependent.
| Solvent / Medium | Solubility Estimate (mg/mL) | Observation |
| Water (pH 7.4) | < 0.05 mg/mL | Practically insoluble (Neutral species dominates) |
| 0.1 N HCl (pH 1.2) | > 5.0 mg/mL | Soluble (Protonation of diamine motif) |
| DMSO | > 25 mg/mL | Excellent (Stock solution solvent) |
| Dichloromethane (DCM) | > 10 mg/mL | Good (Crucial for PLGA organic phase) |
Critical Insight: The drastic drop in solubility at physiological pH (7.4) necessitates a carrier system (like PLGA) that protects the drug from precipitation upon entry into the bloodstream.
Formulation Protocol: PLGA Nanoparticle Encapsulation[1][2][3][4][5]
Methodology: Single Emulsion Solvent Evaporation (O/W) Rationale: Since 8-Fluoroquinazoline-2,4-diamine is hydrophobic, a single emulsion is superior to double emulsion (W/O/W), which is reserved for hydrophilic biologics. Poly(lactic-co-glycolic acid) (PLGA) provides a biodegradable matrix that releases the drug via hydrolysis.
Materials
-
API: 8-Fluoroquinazoline-2,4-diamine (Micronized).
-
Polymer: PLGA 50:50 (Resomer® RG 502 H), MW 7,000–17,000 Da. Lower MW ensures faster release.
-
Organic Solvent: Dichloromethane (DCM).
-
Stabilizer: Poly(vinyl alcohol) (PVA), MW 30,000–70,000 Da (Hydrolyzed 87-89%).
Step-by-Step Protocol
Step 1: Organic Phase Preparation
-
Dissolve 50 mg of PLGA in 2 mL of DCM . Vortex until clear.
-
Add 5 mg of API to the PLGA/DCM solution.
-
Expert Tip: If the API does not fully dissolve, add 0.2 mL of Acetone as a co-solvent. Incomplete dissolution leads to "burst release" and low encapsulation efficiency.
Step 2: Aqueous Phase Preparation
-
Prepare a 2% (w/v) PVA solution in ultrapure water.
-
Filter through a 0.22 µm membrane to remove dust/aggregates.
Step 3: Emulsification (The Critical Step)
-
Place 10 mL of the PVA solution in a glass beaker on ice (to prevent solvent evaporation heat from destabilizing the emulsion).
-
Add the Organic Phase dropwise into the Aqueous Phase under magnetic stirring (500 RPM).
-
Sonication: Immediately subject the mixture to probe sonication.
-
Settings: 40% Amplitude, 2 minutes total (Pulse: 10s ON, 5s OFF).
-
Goal: Break micro-droplets into nano-droplets (approx. 200 nm).
-
Step 4: Solvent Evaporation & Hardening
-
Transfer the emulsion to a magnetic stirrer.
-
Stir at room temperature (open beaker) for 4–6 hours .
Step 5: Washing & Collection
-
Centrifuge at 15,000 x g for 30 minutes at 4°C.
-
Discard supernatant (contains free PVA and unencapsulated drug).
-
Resuspend pellet in water and repeat centrifugation twice.
-
Lyophilize (Freeze-dry) the final pellet with 5% Trehalose (cryoprotectant) for long-term storage.
Visualizing the Workflow
Figure 1: Single Emulsion Solvent Evaporation workflow for hydrophobic quinazoline encapsulation.
Analytical Validation (HPLC)[8][9]
To quantify Encapsulation Efficiency (EE%) and Drug Loading (DL%), a validated HPLC method is required.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). TFA suppresses ionization of the basic diamine, sharpening the peak.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 0-2 min (10% B); 2-10 min (Linear to 90% B); 10-12 min (90% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Quinazoline absorption max).
-
Temperature: 30°C.
Calculation of Encapsulation Efficiency:
Formulation Decision Logic
When scaling up or troubleshooting, use this logic tree to adjust the formulation based on observed physicochemical issues.
Figure 2: Troubleshooting logic for quinazoline nanoparticle formulation.
References
-
Priya, A., et al. (2025).[4] "Fluorine in drug discovery: Role, design and case studies." International Journal of Pharmacy and Pharmaceutical Sciences. Link
-
BenchChem Technical Support. (2025). "Overcoming Solubility Challenges with Quinazoline-Based Inhibitors." BenchChem Application Notes. Link
-
Kizilbey, K. (2021).[5][6] "Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications." Materials Advances (RSC). Link
-
Inside Therapeutics. (2026). "Introduction to PLGA Nanoparticles as a Drug Delivery System." Inside Therapeutics Guides. Link
-
ResearchGate Community. (2025). "Determination of the Stabilities of New Quinazoline Derivatives by HPLC." ResearchGate Protocols. Link
Sources
- 1. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. mdpi.com [mdpi.com]
Application Note: 8-Fluoroquinazoline-2,4-diamine as a Chemical Probe for Target Identification
Executive Summary
The identification of molecular targets for bioactive small molecules is a critical bottleneck in drug discovery. 8-Fluoroquinazoline-2,4-diamine (8-FQD) represents a specialized chemical probe derived from the privileged quinazoline-2,4-diamine scaffold. While this class is historically associated with Dihydrofolate Reductase (DHFR) inhibition (e.g., methotrexate, trimethoprim), the specific 8-fluoro substitution offers distinct physicochemical advantages, including modulated pKa values and enhanced metabolic stability, making it an ideal tool for probing selectivity between host (human) and pathogen (e.g., Plasmodium, Toxoplasma, bacterial) enzymes.
This application note details a comprehensive workflow for validating 8-FQD target engagement. We move beyond simple IC50 generation to rigorous biophysical and cellular validation using Cellular Thermal Shift Assays (CETSA) and Enzymatic Kinetics , ensuring researchers can confidently assign mechanism of action (MoA).
Chemical Probe Profile
| Property | Description |
| IUPAC Name | 8-fluoroquinazoline-2,4-diamine |
| Core Scaffold | Quinazoline-2,4-diamine |
| Key Substitution | Fluorine at C-8 position |
| Primary Target Class | Dihydrofolate Reductase (DHFR) |
| Secondary Potential | Kinases (e.g., Aurora A), Epigenetic Modulators (HKMTs) |
| Mechanism | Competitive inhibition of folate binding; NADPH-dependent |
| Solubility | Low in water; Soluble in DMSO (up to 50 mM) |
| Storage | -20°C, desiccated, protect from light |
Expert Insight: The 8-fluoro substituent exerts a strong electron-withdrawing effect, reducing the electron density of the pyrimidine ring. This modulates the basicity of N1 and N3, potentially altering the strength of the crucial salt bridge with the conserved Aspartate/Glutamate residue in the DHFR active site. This "fluorine scan" effect is often used to fine-tune selectivity profiles.
Target Identification Workflow
To rigorously validate 8-FQD, we employ a funnel approach: Biochemical Validation
Workflow Diagram
Figure 1: Strategic workflow for validating 8-FQD target engagement, moving from cell-free systems to complex cellular environments.
Protocol A: Spectrophotometric DHFR Inhibition Assay
Objective: Quantify the inhibition constant (
Materials
-
Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.5 mM EDTA.
-
Substrates: Dihydrofolic acid (DHF), NADPH (freshly prepared).
-
Enzyme: Recombinant human DHFR (hDHFR) or pathogen DHFR (e.g., P. falciparum DHFR).
-
Detection: UV-Vis Spectrophotometer capable of kinetic reading at 340 nm.
Step-by-Step Methodology
-
Preparation: Prepare a 10 mM stock of 8-FQD in DMSO. Create serial dilutions (e.g., 0.1 nM to 10 µM) in assay buffer. Keep DMSO constant (<1%).
-
Blanking: Set up a blank cuvette containing Buffer + NADPH + Enzyme (No DHF) to monitor background oxidation.
-
Reaction Mix: In a quartz cuvette, add:
-
890 µL Assay Buffer
-
10 µL NADPH (100 µM final)
-
10 µL Enzyme (concentration optimized for linear rate, typically 5-10 nM)
-
10 µL 8-FQD dilution
-
-
Incubation: Incubate at 25°C for 5 minutes to allow inhibitor binding.
-
Initiation: Add 80 µL DHF (50 µM final) and mix immediately by inversion.
-
Measurement: Monitor
decrease for 3-5 minutes. -
Analysis: Calculate the initial velocity (
) for each concentration. Plot vs. [Inhibitor] to determine . Convert to using the Cheng-Prusoff equation:
Trustworthiness Check: Ensure the reaction is linear (
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm that 8-FQD enters the cell and physically binds to DHFR in a complex physiological environment.
Principle: Ligand binding stabilizes proteins, increasing their melting temperature (
Materials
-
Cells: HCT116 or relevant pathogen culture.
-
Lysis Buffer: PBS with protease inhibitors (Roche cOmplete™).
-
Heating Block: PCR machine with gradient capability.
-
Detection: Western Blot reagents (Anti-DHFR antibody).
Step-by-Step Methodology
-
Treatment: Treat 10^7 cells with 8-FQD (5-10x the
value determined in Protocol A) or DMSO control for 1 hour at 37°C. -
Harvest: Wash cells with PBS, trypsinize, and pellet. Resuspend in PBS containing protease inhibitors.
-
Aliquot: Split the cell suspension into 10 PCR tubes (50 µL each).
-
Thermal Challenge: Apply a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cooling: Incubate at room temperature for 3 minutes.
-
Lysis: Add lysis buffer (with 0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to ensure lysis.
-
Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.
-
Analysis: Collect the supernatant (soluble fraction). Analyze via SDS-PAGE and Western Blot using anti-DHFR.
-
Quantification: Densitometry of bands. Plot "Fraction Soluble" vs. Temperature.
-
Result: A right-shift in the melting curve (
) indicates direct target engagement.
Mechanism of Action: The Folate Pathway[2]
Understanding the downstream effects of 8-FQD is crucial for interpreting phenotypic data. Inhibition of DHFR leads to "Thymineless Death" due to dTTP depletion.
Figure 2: Mechanistic impact of 8-FQD on the folate cycle. Inhibition of DHFR prevents the recycling of DHF to THF, halting dTMP synthesis and DNA replication.[2]
Data Interpretation & Troubleshooting
Interpreting Selectivity Ratios
The "8-fluoro" modification often targets subtle differences in the hydrophobic pocket of DHFR.
-
Selectivity Index (SI):
-
Target: An ideal probe should have an SI > 100.
-
Note: If SI is near 1, the compound is likely toxic to host cells (cytostatic).
Troubleshooting Table
| Observation | Possible Cause | Corrective Action |
| No shift in CETSA | Compound impermeable | Use cell lysate instead of intact cells (Lysate-CETSA) to verify binding without membrane barrier. |
| High background in Assay | NADPH degradation | Prepare NADPH fresh; keep on ice; protect from light. |
| Non-linear kinetics | Enzyme instability | Add BSA (0.1 mg/mL) or glycerol (10%) to stabilize the enzyme. |
| Off-target toxicity | Kinase inhibition | Run a focused kinase panel (e.g., Aurora A, EGFR) as quinazolines are privileged kinase scaffolds. |
References
-
Madan, M. et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. [Link]
-
Rosowsky, A. et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry.[3] [Link]
-
Van Horn, K. S. et al. (2014). Antibacterial activity of a series of N2,N4-disubstituted quinazoline-2,4-diamines.[3] Journal of Medicinal Chemistry.[3] [Link]
-
Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Mishra, N. et al. (2016). Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya. MDPI. [Link][4][5][6][7][8][9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
- 6. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Fluoroquinazoline-2,4-diamine
Welcome to the technical support center for the synthesis of 8-Fluoroquinazoline-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. Our goal is to provide practical, experience-driven advice to help you improve your reaction yields and obtain a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 8-Fluoroquinazoline-2,4-diamine?
A1: A prevalent and effective method involves a multi-step synthesis starting from a substituted anthranilic acid derivative. The general approach often begins with the cyclization of a 2-amino-3-fluorobenzoic acid derivative with a cyanating agent to form the quinazoline-2,4-dione, followed by chlorination and subsequent amination.[1][2] A key intermediate is often a 2,4-dichloro-8-fluoroquinazoline, which then undergoes nucleophilic aromatic substitution with ammonia or an ammonia equivalent to yield the desired 2,4-diamine product.[3]
Q2: What are the critical parameters that influence the yield of the final product?
A2: Several factors can significantly impact the overall yield. These include the purity of starting materials, reaction temperature, reaction time, choice of solvent, and the efficiency of the final amination step. For instance, optimizing the temperature and duration of the reaction can substantially increase yields, with studies on similar quinazoline syntheses showing yield improvements from 83.1% to 96.5% by increasing the temperature from 60°C to 80°C.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of reaction kinetics.
Q4: What are the expected spectroscopic characteristics of 8-Fluoroquinazoline-2,4-diamine?
A4: While specific data for the 8-fluoro derivative requires experimental determination, related 2,4-diaminoquinazoline structures exhibit characteristic signals. In ¹H NMR, you would expect to see distinct aromatic protons and signals for the amine protons, which are exchangeable with D₂O. The IR spectrum should show characteristic N-H stretching frequencies. Mass spectrometry is crucial for confirming the molecular weight of the final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 8-Fluoroquinazoline-2,4-diamine, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in the Final Amination Step | 1. Incomplete reaction. 2. Formation of side products due to harsh reaction conditions. 3. Steric hindrance affecting nucleophilic attack. | 1. Increase reaction time and/or temperature incrementally while monitoring with TLC. For similar syntheses, yields have been shown to increase with time, plateauing after a certain point (e.g., 5-6 hours).[1] 2. Consider using a milder base or a lower reaction temperature to minimize side reactions. The choice of base can be critical; for instance, using a sterically hindered base like DIPEA has been shown to improve yields in related syntheses.[1] 3. If using a substituted amine, consider a less bulky alternative if the reaction is sterically sensitive. |
| Formation of Impurities | 1. Incomplete chlorination of the quinazoline-2,4-dione intermediate. 2. Over-reaction or side reactions during amination. 3. Residual starting materials or reagents. | 1. Ensure the chlorination step goes to completion using an excess of the chlorinating agent (e.g., POCl₃) and adequate heating.[3][5] 2. Optimize the stoichiometry of the aminating agent and control the reaction temperature carefully. 3. Purify intermediates at each step. The final product can be purified by recrystallization or column chromatography.[6] |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Presence of closely related impurities. | 1. After the reaction, concentrate the solvent under reduced pressure. If the product precipitates, it can be collected by filtration. If not, an anti-solvent can be added to induce precipitation. 2. Recrystallization from a suitable solvent system is often effective. For challenging separations, column chromatography using an appropriate stationary and mobile phase is recommended. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-8-fluoroquinazoline
This protocol outlines a general procedure for the chlorination of 8-fluoroquinazoline-2,4(1H,3H)-dione.
Materials:
-
8-fluoroquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (as catalyst)
-
Toluene (or other high-boiling inert solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-fluoroquinazoline-2,4(1H,3H)-dione in toluene.
-
Carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃.
-
The solid precipitate of 2,4-dichloro-8-fluoroquinazoline is collected by vacuum filtration, washed with cold water, and dried.
Protocol 2: Synthesis of 8-Fluoroquinazoline-2,4-diamine
This protocol describes the subsequent amination to form the final product.
Materials:
-
2,4-dichloro-8-fluoroquinazoline
-
Ammonia source (e.g., ammonia in an alcohol, ammonium hydroxide)
-
Solvent (e.g., isopropanol, ethanol)
Procedure:
-
Dissolve the 2,4-dichloro-8-fluoroquinazoline intermediate in a suitable solvent like isopropanol in a sealed reaction vessel.
-
Add an excess of the ammonia source.
-
Heat the mixture in the sealed vessel to a temperature typically ranging from 80°C to 120°C. The optimal temperature and time should be determined empirically.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the vessel to room temperature.
-
The product may precipitate upon cooling. If so, collect it by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.
Visualizing the Synthesis and Troubleshooting
General Synthetic Pathway
Caption: A simplified workflow for the synthesis of 8-Fluoroquinazoline-2,4-diamine.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijfmr.com [ijfmr.com]
- 5. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
Technical Support Center: Solubilization of 8-Fluoroquinazoline-2,4-diamine
Executive Summary
8-Fluoroquinazoline-2,4-diamine is a privileged scaffold in medicinal chemistry, often utilized as a precursor for kinase inhibitors (e.g., EGFR, DHFR targets).[1][2] While the 2,4-diamine substitution provides hydrogen bond donors, the fused bicyclic core and the 8-position fluorine atom create significant solubility challenges.[1][2]
This molecule exhibits "Brick Dust" characteristics: high crystallinity (high melting point) and moderate lipophilicity.[1][3][2] The fluorine atom at the 8-position increases lipophilicity and metabolic stability but simultaneously lowers the pKa of the ring nitrogens via electron withdrawal, making salt formation slightly more demanding than non-fluorinated analogs.[2]
This guide provides validated workflows to overcome these barriers for both in vitro (cellular) and in vivo (animal) applications.[1][3][2]
Module 1: The Physicochemical Barrier
To solve the solubility issue, one must understand the molecular forces at play.[2]
| Parameter | Characteristic | Implication for Solubility |
| Crystal Lattice | High Energy | The planar quinazoline ring facilitates strong |
| Lipophilicity (LogP) | Moderate to High | The 8-Fluorine substituent increases LogP compared to the parent quinazoline.[1][2] Water molecules cannot easily disrupt the hydrophobic hydration shell.[1][3][2] |
| Ionization (pKa) | Weak Base | The N1 and N3 nitrogens are basic.[1][3][2] However, the 8-F is electron-withdrawing (inductive effect), which slightly lowers the pKa of the ring nitrogens (estimated pKa ~6.5–7.0).[1][2] This means the molecule remains neutral (insoluble) at physiological pH (7.4).[1][3][2] |
Mechanism of Insolubility
The primary failure mode is Ostwald Ripening during dilution.[3][2] When a concentrated DMSO stock is injected into an aqueous buffer (PBS or Media), the dielectric constant drops rapidly.[2] The hydrophobic 8-fluoroquinazoline molecules aggregate to hide their surface area from water, leading to micro-precipitation that may be invisible to the naked eye but devastating to assay reproducibility.[1][2]
Module 2: In Vitro Optimization (Cellular Assays)
Objective: Maintain solubility in cell culture media (pH 7.4) without exceeding DMSO toxicity limits.[1][3][2]
Protocol: The "Intermediate Solvent" Step
Direct dilution from 100% DMSO to Media often causes "crashing out."[3][2] Use an intermediate dilution step.
-
Stock Preparation:
-
Serial Dilution (The Critical Step):
-
Final Spiking:
Troubleshooting "Crash Out"
If precipitation persists at high concentrations (>10 µM):
-
Switch Stock Solvent: Use 50:50 DMSO:PEG400 as the stock solvent.[1][3][2] PEG400 acts as a surfactant to prevent crystal lattice reformation.[1][3][2]
-
Verify Stability: Spin down the media at 10,000 x g for 5 minutes. If the pellet is visible or the supernatant concentration drops (measured by HPLC), the compound is insoluble at this tier.[2]
Module 3: In Vivo Formulation (Animal Studies)
Objective: Achieve high exposures (AUC) for oral (PO) or intraperitoneal (IP) dosing. Challenge: DMSO is often not tolerated >5-10% in rodents.[1][3][2]
Decision Tree: Vehicle Selection
The 8-Fluoro group requires us to leverage pH manipulation or encapsulation.[1][3][2]
Figure 1: Decision matrix for selecting the optimal vehicle based on administration route and solubility threshold.
Recommended "Gold Standard" Protocol (Oral/IP)
This formulation uses Captisol (SBE-β-CD) or HP-β-CD to encapsulate the lipophilic fluorinated core while adjusting pH to ionize the quinazoline nitrogens.[1][3]
Ingredients:
-
8-Fluoroquinazoline-2,4-diamine (Micronized powder preferred)[1][3][2]
-
Sulfobutylether-β-cyclodextrin (Captisol) OR Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1][3]
Procedure:
-
Vehicle Prep: Prepare a 20% (w/v) Captisol solution in purified water.[1][3][2]
-
Acidification: Suspend the required amount of drug in the vehicle. It will likely remain cloudy.[1][3][2]
-
Titration: Slowly add 1N HCl dropwise while stirring. Monitor pH.
-
Equilibration: Stir for 30 minutes. If the solution clears, adjust final pH to ~3.5–4.0 using dilute NaOH if necessary (do not go above pH 5 or it may precipitate).[3][2]
-
Filtration: Sterile filter (0.22 µm PVDF).
Why this works: The acidic environment breaks the crystal lattice (ionization), and the cyclodextrin encapsulates the hydrophobic 8-fluoroquinazoline core, preventing re-aggregation.[2]
Module 4: Advanced Troubleshooting & Salts
If the free base is intractable, you must switch to a salt form.[3][2]
Salt Selection Guide
For quinazolines, the interaction between the basic nitrogen and the acid counterion is critical.[2]
| Salt Form | Suitability | Notes |
| Mesylate (Methanesulfonate) | High | Standard for quinazolines.[1][3][2] Breaks the lattice effectively. The 8-F group makes the molecule less basic, so a strong acid like methanesulfonic acid is ideal to ensure full proton transfer.[1][2] |
| Hydrochloride (HCl) | Moderate | Good solubility, but the Common Ion Effect (Cl- in stomach acid) can reduce solubility in vivo.[1][2] |
| Tosylate | Low | Often too lipophilic; may increase melting point further.[1][3][2] |
DOT Diagram: Protonation Pathway[2][3]
Figure 2: The reversible transition between the insoluble neutral form and the soluble cationic form.[2] Maintaining pH below the pKa is critical for stability.[2]
Frequently Asked Questions (FAQ)
Q1: My compound precipitates in PBS after 2 hours. Why? A: This is likely supersaturation failure .[1][3][2] You dissolved the compound in DMSO (high solubility), then diluted it.[3][2] It stayed in solution temporarily (metastable state), but thermodynamic equilibrium eventually forced precipitation.[1][3][2] Solution: Lower the concentration or add 0.5% Methylcellulose to the buffer to inhibit crystal growth (for suspension dosing).
Q2: Can I use PEG400 alone? A: Pure PEG400 is viscous and hypertonic.[1][3][2] It can cause GI distress in mice (diarrhea), which alters absorption.[1][3][2] Use a mix: 10% DMSO / 40% PEG400 / 50% Water .[1][3][2]
Q3: Does the 8-Fluorine atom make it harder to dissolve than the non-fluorinated parent? A: Generally, yes.[1][2] Fluorine increases lipophilicity (hydrophobicity) and lattice stability.[1][3][2] It also lowers the basicity of the nitrogens, meaning you may need a slightly lower pH (more acidic) to achieve the same solubility as the non-fluorinated parent.[2]
References
-
Savjani, K. T., et al. (2012).[1][3][2] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1][3][2] Link
-
Loftsson, T., & Brewster, M. E. (2010).[1][3][2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link
-
Li, P., & Zhao, L. (2016).[1][3][2] "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics. (Focus on salt selection for weak bases like quinazolines).[1][3][2]
-
Gowda, B.T., et al. (2014).[1][3][2] "Solubility and thermodynamic data of some quinazoline derivatives in different solvents." Journal of Solution Chemistry. (Provides thermodynamic basis for quinazoline solubility).[1][3][2]
-
Lipinski, C. A. (2000).[1][3][2] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. 2,4-Diaminoquinazoline | C8H8N4 | CID 65087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Fluoroquinazoline-2,4(1H,3H)-dione [myskinrecipes.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Crystallization of 8-Fluoroquinazoline-2,4-diamine
Welcome to the technical support center for the crystallization of 8-Fluoroquinazoline-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystals of this important pharmaceutical intermediate. The fluorine atom at the 8-position can significantly influence the compound's physicochemical properties, including its solubility and crystallization behavior, making a tailored approach essential for success.[1]
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of 8-Fluoroquinazoline-2,4-diamine in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.
Question 1: My 8-Fluoroquinazoline-2,4-diamine is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
Answer:
Incomplete dissolution is a common first hurdle. The high melting point of related quinazoline structures suggests strong intermolecular forces, which can lead to poor solubility.[1] Here’s a systematic approach to address this:
-
Increase Solvent Volume: The most straightforward solution is to add more solvent in small increments until the solid dissolves. However, be mindful that using an excessive amount of solvent can lead to a poor yield.[2]
-
Solvent System Optimization: If a single solvent is ineffective, a co-solvent system is the next logical step. For aromatic amines, a mixture of a polar protic solvent (like ethanol or isopropanol) and a less polar solvent (like toluene or ethyl acetate) can be effective. The polar solvent helps to break up the crystal lattice, while the less polar solvent modulates the solubility to achieve supersaturation upon cooling.
-
pH Adjustment: 8-Fluoroquinazoline-2,4-diamine has two basic amino groups.[3] Protonating these groups by adding a small amount of a suitable acid (e.g., HCl in an appropriate solvent) can significantly increase solubility in polar solvents. The free base can then be regenerated by the slow addition of a base to induce crystallization.
-
Elevate the Temperature: Ensure you are heating the solution to the boiling point of the chosen solvent (or just below it) to maximize solubility. Use a reflux condenser to prevent solvent loss.
Experimental Protocol: Screening for an Optimal Solvent System
-
Place a small, known amount of your 8-Fluoroquinazoline-2,4-diamine (e.g., 20 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of different solvents to each tube.
-
Observe solubility at room temperature.
-
If insoluble, heat the tubes in a water or oil bath to the solvent's boiling point.
-
If the compound dissolves at high temperature, allow it to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
The ideal solvent will dissolve the compound when hot but show poor solubility at low temperatures.
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Isopropanol, Methanol | Good for dissolving polar compounds. |
| Esters | Ethyl Acetate | Medium polarity, often a good choice. |
| Ketones | Acetone | Can be effective but may be too volatile. |
| Aromatic | Toluene | Good for less polar compounds. |
| Ethers | Dioxane, THF | Can be effective in co-solvent systems. |
| Amides | DMF, DMAc | High boiling points, dissolve many compounds, but can be difficult to remove. |
Question 2: The compound "oils out" instead of crystallizing upon cooling. How can I fix this?
Answer:
"Oiling out" occurs when the solute's concentration is too high, and it separates from the solution as a liquid phase rather than forming an ordered crystal lattice. This is often due to a very high level of supersaturation.
-
Reduce Supersaturation: The most effective solution is to reheat the mixture until the oil redissolves and then add more solvent (10-20% more) to decrease the concentration.[2]
-
Slower Cooling: Rapid cooling can also lead to oiling out.[2] Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can help achieve a slower cooling rate.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a few crystals from a previous attempt, add a single, small crystal to the cooled, supersaturated solution. This seed crystal will act as a template for further crystal growth.
Question 3: No crystals are forming, even after extended cooling. What are the next steps?
Answer:
The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature.
-
Increase Concentration: If you suspect too much solvent was used, you can carefully evaporate some of it by gently heating the solution and then allowing it to cool again.[2]
-
Induce Nucleation:
-
Anti-Solvent Addition: If the compound is dissolved in a good solvent, the slow, dropwise addition of a miscible "anti-solvent" (in which the compound is insoluble) can induce crystallization.[6] For example, if your compound is dissolved in ethanol, the slow addition of water could trigger precipitation. The key is to add the anti-solvent slowly at the point of cloudiness and then allow the solution to stand.
Troubleshooting Workflow for Crystal Formation
Caption: A workflow diagram for troubleshooting common crystallization issues.
Question 4: The crystallization is happening too quickly, resulting in a fine powder instead of well-defined crystals. How can I improve crystal quality?
Answer:
Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification.[2] To obtain larger, purer crystals, you need to slow down the process.
-
Use More Solvent: Start by adding slightly more of the "good" solvent than the minimum required for dissolution at high temperature. This will keep the compound in solution for longer as it cools, allowing for slower crystal growth.[2]
-
Insulate the Flask: Place the flask on a surface that does not conduct heat well (like a cork ring or folded paper towels) and cover the top with a watch glass. You can also place an inverted beaker over the flask to create an insulating air jacket.[2] This slows down the cooling process, giving the molecules more time to align into a well-ordered crystal lattice.
-
Use a Co-Solvent System: A carefully chosen co-solvent system can provide finer control over the solubility curve, promoting slower crystal growth.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and formula of 8-Fluoroquinazoline-2,4-diamine?
The molecular formula is C₈H₇FN₄, and the molecular weight is approximately 178.17 g/mol . This is based on the structure of 2,4-diaminoquinazoline (C₈H₈N₄, MW 160.18 g/mol ) with the addition of a fluorine atom and subtraction of a hydrogen atom.[3]
Q2: Are there any specific safety precautions for handling 8-Fluoroquinazoline-2,4-diamine?
Q3: How can I confirm the purity and identity of my crystallized product?
Several analytical techniques can be used:
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) indicates high purity. Impurities will typically broaden and depress the melting point.
-
Spectroscopy:
-
NMR (¹H and ¹³C): Provides detailed structural information.
-
FTIR: Can confirm the presence of key functional groups. For quinazoline derivatives, expect characteristic peaks for C=N, C=C, and N-H bonds.[7]
-
-
Mass Spectrometry: Confirms the molecular weight of the compound.
-
X-ray Diffraction (XRD): Can be used to determine the crystal structure.[8]
Q4: My yield is very low. What are the likely causes?
A low yield can be frustrating. Here are some common reasons:[2]
-
Using too much solvent: A significant amount of the product may remain in the mother liquor. You can check for this by taking a drop of the filtrate, letting it evaporate, and observing if a substantial amount of solid remains.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), product can be lost.
-
Incomplete transfer of material: Ensure all product is scraped from the crystallization flask and washed from the filter paper.
-
The compound has significant solubility even at low temperatures: In this case, a different solvent or solvent system may be required.
References
-
MySkinRecipes. 8-Fluoroquinazoline-2,4(1H,3H)-dione. [Link]
-
PubChem. 2,4-Diaminoquinazoline. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
National Center for Biotechnology Information. 2,4-Diaminoquinazoline. PubChem Compound Summary for CID 65087. [Link]
-
ResearchGate. Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. [Link]
- Google Patents. US10513513B2 - Salts of quinazoline derivative or crystals thereof, and the process for producing thereof.
-
Syrris. Pharmaceutical Crystallization in drug development. [Link]
-
National Center for Biotechnology Information. Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. [Link]
-
IntechOpen. Synthesis of Quinazoline and Quinazolinone Derivatives. [Link]
Sources
- 1. 8-Fluoroquinazoline-2,4(1H,3H)-dione [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2,4-Diaminoquinazoline | C8H8N4 | CID 65087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. syrris.com [syrris.com]
- 7. researchgate.net [researchgate.net]
- 8. US10513513B2 - Salts of quinazoline derivative or crystals thereof, and the process for producing thereof - Google Patents [patents.google.com]
enhancing the stability of 8-Fluoroquinazoline-2,4-diamine in solution
Current Status: Operational | Tier: Advanced Research Support[1][2]
Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges of handling 8-Fluoroquinazoline-2,4-diamine . Unlike generic small molecules, this scaffold presents a unique "Solubility-Stability Paradox" driven by the electron-withdrawing fluorine atom at the C8 position.[1][2]
Module 1: The Stability-Solubility Paradox
The Core Issue
Users often report immediate precipitation upon dilution into aqueous media or gradual degradation in DMSO stocks. This is not random; it is a direct consequence of the 8-fluoro substituent's electronic effect on the quinazoline ring.
-
The Mechanism: The fluorine atom is highly electronegative (Electron Withdrawing Group). It pulls electron density away from the pyrimidine ring.
-
The Consequence:
-
Reduced Basicity: The pKa of the N1 nitrogen is lower than the non-fluorinated parent (estimated shift from ~7.9 to ~6.8-7.2).[1] This means the compound requires a lower pH to protonate and dissolve than users typically expect.
-
Increased Electrophilicity: The electron-deficient ring is more susceptible to nucleophilic attack (hydrolysis) at the C4 position, especially in basic conditions.[1][2]
-
The Paradox
-
To stabilize it: You need to avoid strong acids that catalyze hydrolysis.[1][2]
-
The Sweet Spot: Citrate or Acetate buffers at pH 5.5 – 6.0 .
Module 2: Troubleshooting Guides
Issue A: "My compound precipitated immediately upon adding buffer."
Diagnosis: "pH Shock."[1] When you dilute a DMSO stock into a neutral buffer (PBS pH 7.4), the compound deprotonates.[1][2] Because the 8-fluoro group reduces the basicity, the neutral (uncharged) species dominates at pH 7.4, leading to rapid aggregation and precipitation due to pi-stacking of the planar ring.[2]
The Fix: Step-by-Step
-
Do NOT vortex violently; this promotes aggregation.[1]
-
Acidify: Add 0.1% Formic Acid or Acetic Acid to your aqueous buffer before adding the DMSO stock.[1]
-
Cosolvent: Ensure the final solution contains at least 5-10% cosolvent (DMSO or PEG400) if the concentration is >10 µM.[1]
Issue B: "My DMSO stock turned yellow/orange after 2 weeks."
Diagnosis: Oxidative Degradation & Aggregation.[1] Research indicates that amino-quinazolines can form "wire-like aggregates" and undergo oxidative changes in DMSO, particularly if the DMSO is "wet" (hygroscopic absorption of water).[1][2]
The Fix: Step-by-Step
-
Discard the stock if a color change is visible.[1]
-
Preparation: Make fresh stocks in anhydrous DMSO (stored over molecular sieves).
-
Storage: Store at -20°C in single-use aliquots. Never freeze-thaw the same vial more than 3 times.
Module 3: Visualizing the Degradation Pathways
The following diagram illustrates the two primary failure modes: Hydrolytic Deamination (Chemical) and Pi-Stacking Aggregation (Physical).[1]
Caption: Figure 1.[1][2] Dual failure modes.[1][3] High pH drives physical aggregation (top), while moisture and extreme pH drive chemical hydrolysis (bottom).[1][2]
Module 4: Validated Protocols
Protocol 1: Optimal Solubilization for Bioassays
Use this protocol for IC50 assays or cell treatments.[2]
| Step | Action | Technical Rationale |
| 1 | Dissolve powder in Anhydrous DMSO to 10 mM. | Minimizes water-induced hydrolysis during storage.[1] |
| 2 | Sonicate for 30 seconds (water bath). | Breaks up micro-crystalline aggregates common in fluoro-quinazolines. |
| 3 | Prepare Intermediate Dilution in 100% DMSO. | Avoids "shocking" the compound with water at high concentrations. |
| 4 | Prepare Assay Buffer : PBS + 0.5% Tween-80 (or Cyclodextrin).[1] | Surfactants prevent the planar rings from stacking. |
| 5 | Add DMSO stock to Assay Buffer (Max 1% DMSO final).[1] | Critical: Add DMSO to Buffer, not Buffer to DMSO. |
Protocol 2: Emergency Recovery of Precipitated Samples
If your sample has crashed out, attempt this recovery sequence.
Caption: Figure 2. Decision tree for recovering precipitated samples. Note that acidification is the primary rescue method.
Module 5: Frequently Asked Questions (FAQ)
Q1: Why does the 8-fluoro analog degrade faster than the parent compound in water? A: The fluorine atom at position 8 withdraws electrons from the ring system. This makes the carbon atoms at positions 2 and 4 more positive (electrophilic), rendering them more attractive targets for water molecules (nucleophiles) to attack, leading to ring-opening or deamination [1, 2].[1][2]
Q2: Can I use Phosphate Buffered Saline (PBS) for storage? A: No. Phosphate ions can catalyze hydrolysis in some quinazoline derivatives.[1] Furthermore, the pH of PBS (7.[2]4) is often close to the precipitation point of the 8-fluoro derivative.[1] Use Citrate (pH 6.0) or MES (pH 6.0) buffers for short-term aqueous stability [3].[1][2]
Q3: Is the compound light-sensitive? A: Yes. The conjugated pi-system of quinazolines can absorb UV/Blue light, leading to photo-oxidation.[1][2] Always use amber vials or wrap containers in foil [4].
References
-
Stability Characterization of Quinazoline Derivatives. AIP Conference Proceedings. (2011).[1][2][4] Demonstrates instability of amino-quinazolines in DMSO and the formation of aggregates.[4]
-
Design and Synthesis of Quinazoline-2,4-diamines. Journal of Medicinal Chemistry. (2014).[1][2][5][6] Discusses the pKa and solubility profiles of 2,4-diamine substituted quinazolines. [1][2]
-
Studies on Repository Compound Stability in DMSO. Journal of Biomolecular Screening. (2003).[1][2] Validates that water uptake in DMSO is the primary cause of compound loss during storage.
-
Time Stability Studies of Quinazoline Derivatives. ResearchGate. (2011).[1][2][4] Highlights photosensitivity and spectral changes of quinazolines in solution over time.
Sources
Technical Support Center: Troubleshooting Poor Cell Permeability of 8-Fluoroquinazoline-2,4-diamine and Analogs
Introduction: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1][2] Derivatives like 8-Fluoroquinazoline-2,4-diamine are of significant interest due to their potential as kinase inhibitors. However, a common and critical hurdle in the development of these promising compounds is poor cell permeability, which can lead to low efficacy in cell-based assays and ultimately, failure in preclinical development.
This guide serves as a dedicated technical resource for researchers encountering challenges with the cellular uptake of 8-Fluoroquinazoline-2,4-diamine. We will move beyond simple protocols to explain the underlying physicochemical principles, provide robust troubleshooting frameworks, and detail actionable strategies to diagnose and overcome permeability barriers. Our approach is designed to be a self-validating system, enabling you to make informed, data-driven decisions in your experimental workflow.
Section 1: Frequently Asked Questions - Understanding the Permeability Challenge
This section addresses the foundational questions researchers face when initial biological data suggests poor cellular uptake.
Q1: I'm observing low efficacy of 8-Fluoroquinazoline-2,4-diamine in my cell-based assays despite high potency in biochemical assays. Could poor cell permeability be the issue?
A: This is a classic scenario pointing towards a permeability problem. When a compound is potent against its purified target (e.g., a kinase in an enzymatic assay) but shows significantly reduced activity in a whole-cell context, it strongly implies that the compound is not reaching its intracellular target at a sufficient concentration. The cell membrane acts as a selective barrier, and if the compound cannot efficiently cross it, its intracellular concentration will remain below the therapeutic threshold, regardless of its intrinsic potency.
Q2: What specific properties of 8-Fluoroquinazoline-2,4-diamine might contribute to poor cell permeability?
A: To understand this, we must analyze the molecule's structure in the context of established principles like Lipinski's Rule of Five, which predicts that poor absorption or permeation is more likely when a compound violates certain thresholds.[3][4] While we need experimental data for confirmation, a theoretical analysis of 8-Fluoroquinazoline-2,4-diamine provides critical clues.
-
Structure: Quinazoline-2,4-diamine with a fluorine at position 8.
-
Analysis: The core structure contains multiple nitrogen atoms that can act as hydrogen bond donors and acceptors. These polar groups are crucial for target binding but can hinder passage through the lipophilic cell membrane.[5]
Below is a predictive analysis based on the structure.
| Property | Predicted Value | Lipinski's Guideline | Implication for Permeability |
| Molecular Weight | ~178.16 g/mol | < 500 Da | Favorable. The small size is advantageous for passive diffusion.[6] |
| Hydrogen Bond Donors | 2 (from the two -NH2 groups) | ≤ 5 | Favorable. |
| Hydrogen Bond Acceptors | 4 (from the four N atoms) | ≤ 10 | Favorable. |
| Calculated LogP (cLogP) | ~1.5 - 2.0 (Estimated) | ≤ 5 | Borderline/Potentially Unfavorable. While within the rule, this value suggests moderate lipophilicity. Compounds with low lipophilicity may not partition effectively into the lipid bilayer. The fluorine atom increases lipophilicity, but the diamino groups maintain significant polarity.[7] |
Q3: What is the difference between passive diffusion and active transport, and why does it matter for my compound?
A: Understanding this distinction is crucial for diagnostics and strategy.
-
Passive Diffusion: The movement of a substance across a membrane from an area of high concentration to one of low concentration, without the help of transport proteins. This process is driven by the compound's ability to dissolve in the lipid bilayer.[6] It is the primary route of entry for many small molecule drugs. Factors like size, charge, and lipophilicity are dominant here.
-
Active Transport & Efflux: This process involves membrane proteins (transporters) that bind to the compound and move it across the membrane. This can either facilitate uptake (influx) or actively pump the compound out of the cell (efflux).[3] Efflux, mediated by pumps like P-glycoprotein (P-gp), is a major cause of low intracellular drug concentration and multidrug resistance.
It matters because if your compound is a substrate for an efflux pump, strategies to increase lipophilicity might be ineffective or even counterproductive. You must first diagnose the primary mechanism of low accumulation.
Section 2: Diagnostic Assays - A Framework for Quantifying Permeability
To solve a permeability problem, you must first measure it accurately. The following assays provide a tiered approach, from high-throughput screening to a more biologically complex "gold standard" model.
Q4: Which initial assay should I use to get a quick, quantitative measure of my compound's passive permeability?
A: The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal starting point. It is a non-cell-based, high-throughput assay that specifically measures passive diffusion.[8] It is cost-effective and excellent for ranking compounds in early discovery.
-
Preparation of the PAMPA Sandwich:
-
A 96-well filter plate (acceptor plate) with a PVDF membrane is coated with a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane) to form an artificial membrane.
-
A 96-well donor plate is filled with the test compound dissolved in a suitable buffer (e.g., PBS at pH 7.4) at a known concentration (e.g., 100 µM).
-
-
Incubation:
-
The lipid-coated acceptor plate is placed on top of the donor plate, creating a "sandwich" where the compound can diffuse from the donor well, through the artificial membrane, into the acceptor well (which is pre-filled with buffer).
-
The sandwich is incubated at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, the plates are separated.
-
The concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS. The initial concentration in the donor well is also measured from a reference plate (T0).
-
-
Calculation of Permeability Coefficient (Pe):
-
The apparent permeability coefficient is calculated using an established equation that accounts for the surface area of the membrane, the volume of the wells, and the change in concentration over time.
-
| Permeability (Pe) (10⁻⁶ cm/s) | Classification | Interpretation & Next Steps |
| > 10 | High | Passive permeability is not a limiting factor. If cell-based efficacy is still low, investigate efflux or metabolic instability. |
| 1 - 10 | Moderate | Permeability may be suboptimal. Consider structural modifications to enhance lipophilicity. |
| < 1 | Low | Significant passive permeability barrier. This is a primary issue that must be addressed through structural modification or advanced formulation strategies. |
Q5: My compound showed low-to-moderate permeability in PAMPA. How can I investigate if active efflux is also a problem?
A: For this, you must advance to the Caco-2 Bidirectional Permeability Assay . This is the industry's gold standard for predicting human intestinal absorption.[9][10] It uses a monolayer of human colorectal adenocarcinoma cells that differentiate to mimic the intestinal barrier, expressing both tight junctions and functional efflux transporters like P-gp.[9]
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in multi-well plates and cultured for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.[9] Monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Studies (A→B and B→A):
-
The assay measures transport in two directions:
-
Apical (A) to Basolateral (B): Mimics absorption from the gut into the bloodstream. The compound is added to the top (apical) chamber.
-
Basolateral (B) to Apical (A): Measures the rate of efflux from the basolateral compartment back into the apical side. The compound is added to the bottom (basolateral) chamber.
-
-
-
Incubation & Sampling:
-
At timed intervals (e.g., 30, 60, 90, 120 minutes), samples are taken from the receiver chamber (basolateral for A→B, apical for B→A) and analyzed by LC-MS/MS to determine the compound concentration.
-
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Papp values are calculated for both directions (Papp, A→B and Papp, B→A).
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)
-
Caption: Bidirectional transport across a Caco-2 cell monolayer.
| Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| > 10 | < 2 | High Permeability, No Efflux. Ideal profile for oral absorption. |
| 1 - 10 | < 2 | Moderate Permeability, No Efflux. Permeability could be improved. |
| < 1 | < 2 | Low Permeability, No Efflux. Passive permeability is the primary barrier. |
| Any Value | ≥ 2 | Potential Efflux Substrate. The compound is actively pumped out of the cell. An ER > 2 is a significant flag for efflux.[11] |
| Any Value | > 5 | Definite Efflux Substrate. Efflux is a major barrier to intracellular accumulation. |
Section 3: Troubleshooting and Enhancement Strategies
Based on your diagnostic data, you can now select a rational strategy to improve cell permeability.
Q6: My PAMPA and Caco-2 data both indicate low passive permeability (Papp < 1, ER < 2). What structural modifications can I make?
A: Your primary goal is to decrease the desolvation penalty and increase lipophilicity without compromising target activity.
-
Rationale: The energy barrier for a molecule to enter the lipid membrane is largely determined by its interactions with water. By masking polar groups or adding non-polar (lipophilic) groups, you can make this transition more energetically favorable.
Caption: Key structural modification strategies to improve passive diffusion.
Practical Steps:
-
Introduce Lipophilic Groups: Systematically add small alkyl or aryl groups to positions on the quinazoline ring that are not critical for target binding.
-
Mask Hydrogen Bond Donors: One of the most effective strategies is N-methylation of the amino groups. This replaces a hydrogen bond donor with a more lipophilic methyl group, which can dramatically improve permeability.[12]
-
Prodrug Approach: Convert one of the amino groups into a bioreversible amide or carbamate. This derivative will be more permeable and, once inside the cell, will be cleaved by intracellular enzymes (e.g., esterases) to release the active parent compound.[13]
Q7: My Caco-2 results show a high efflux ratio (ER > 2). What are my next steps?
A: A high ER indicates your compound is a substrate for an efflux pump. Your goal is to confirm this and then find ways to circumvent it.
-
Confirmation with Inhibitors: Rerun the Caco-2 assay, but this time co-incubate your compound with a known pan-efflux inhibitor like verapamil or a specific P-gp inhibitor.
-
Expected Outcome: If your compound is a P-gp substrate, the B→A transport will decrease significantly in the presence of the inhibitor, causing the efflux ratio to drop towards 1. This confirms efflux as the mechanism.
-
-
Structural "Shielding": Efflux pumps recognize specific pharmacophores. Sometimes, minor structural changes can disrupt this recognition.
-
Actionable Advice: Try adding bulky or charged groups at positions that might interfere with the compound's binding to the efflux transporter. This requires iterative medicinal chemistry, but can "hide" the compound from the pump.
-
-
Alternative Strategy - Saturate the Pump: In an in vivo context, if efflux is not insurmountable, it can sometimes be overcome by dose escalation, effectively saturating the transporter. However, this is less desirable than designing a non-substrate molecule.
Section 4: Integrated Troubleshooting Workflow
This decision tree provides a logical path from an initial observation of poor cellular activity to a rational enhancement strategy.
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 3. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 6. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Fluoroquinazoline-2,4(1H,3H)-dione [myskinrecipes.com]
- 8. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 13. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 8-Fluoroquinazoline-2,4-diamine Production
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 8-Fluoroquinazoline-2,4-diamine. As a key intermediate in pharmaceutical development, particularly for kinase inhibitors, robust and scalable production is critical.[1] This document provides field-proven insights, detailed troubleshooting protocols, and answers to frequently encountered challenges, moving beyond simple procedural lists to explain the underlying chemical principles that govern success at scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 8-Fluoroquinazoline-2,4-diamine suitable for scaling up?
A1: The most prevalent and scalable method involves the cyclization of 2-amino-3-fluorobenzonitrile with a guanidine source, typically dicyandiamide (cyanoguanidine). This route is favored due to the relative availability of the starting materials and the straightforward nature of the key bond-forming reaction. The synthesis avoids more hazardous reagents sometimes used in older quinazoline syntheses, such as phosgene.[2]
Q2: What are the critical quality attributes (CQAs) for the starting material, 2-amino-3-fluorobenzonitrile?
A2: The purity of 2-amino-3-fluorobenzonitrile is paramount. Key specifications to monitor include:
-
Assay: >98% is recommended to minimize side-product formation.
-
Related Substances: Isomeric impurities or residual starting materials from its own synthesis can interfere with the cyclization.
-
Water Content: While the reaction is often run in a protic solvent, excessive water can affect reaction kinetics and reagent stoichiometry.
Q3: Why is temperature control so critical during the cyclization step?
A3: The cyclization reaction is typically exothermic. On a larger scale, inefficient heat dissipation can lead to a runaway reaction, causing a rapid increase in temperature and pressure. This not only poses a significant safety risk but also promotes the formation of degradation products and impurities, reducing both yield and purity. A well-designed reactor with appropriate cooling capacity and controlled reagent addition is essential for a safe and reproducible process.[3]
Core Synthesis Workflow & Troubleshooting
The following section details the primary synthetic pathway and provides a troubleshooting guide for common issues encountered during lab-scale development and pilot-plant scale-up.
Overall Synthesis Pathway
The transformation from the key starting material to the final product is summarized below.
Caption: General workflow for the synthesis and purification of 8-Fluoroquinazoline-2,4-diamine.
Troubleshooting Guide: A Question & Answer Approach
Stage 1: Starting Materials & Reaction Setup
Q: My reaction is sluggish and fails to reach completion, even with extended reaction times. What could be the cause?
A: This is a common scale-up challenge often traced back to starting material quality or reaction conditions.
-
Causality - Purity of 2-Amino-3-fluorobenzonitrile: The starting material, 2-amino-3-fluorobenzonitrile, is synthesized from precursors that can leave residual impurities.[4][5] These impurities may not be obvious on a small scale but can act as reaction inhibitors or competing substrates at a larger scale. It is crucial to have a validated analytical method (e.g., HPLC, GC) to assess purity beyond a simple melting point.
-
Troubleshooting Protocol:
-
Re-analyze Starting Material: Obtain a fresh, certified standard of 2-amino-3-fluorobenzonitrile and compare its HPLC profile to your bulk material.
-
Perform a Small-Scale Test: Run the reaction on a 1-gram scale with a highly pure starting material to confirm that the procedure itself is sound.
-
Consider an Impurity Purge: If the starting material is confirmed to be impure, consider a purification step like recrystallization before committing it to the main reaction.
-
Q: I am observing an unexpected color change early in the reaction. Should I be concerned?
A: Yes, an unexpected color change often indicates a side reaction or degradation.
-
Causality - Oxygen Contamination: Aniline derivatives, like your starting material, are susceptible to oxidative degradation, which can produce highly colored byproducts.[6] While lab-scale reactions might tolerate minor air exposure, large-scale reactors have a greater headspace and longer processing times, increasing the risk of oxygen exposure, especially at elevated temperatures.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (Nitrogen or Argon) before heating. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Quality: Use de-gassed solvents to minimize dissolved oxygen.
-
Sample and Analyze: Carefully take a sample from the reaction mixture and analyze it by TLC or HPLC to see if new, unexpected spots or peaks are forming.
-
Stage 2: Cyclization & Isolation
Q: My reaction yield is significantly lower on a 1 kg scale compared to my 50 g lab batch. Why?
A: Yield loss on scale-up is a classic problem often related to physical and engineering factors rather than a change in the core chemistry.
-
Causality - Inefficient Mixing & Mass Transfer: In a large reactor, achieving homogenous mixing of a slurry can be difficult. "Dead spots" can form where the local concentration of reagents is not optimal, leading to incomplete conversion. Furthermore, if the product precipitates during the reaction, it can coat the reactor walls and stirrer, trapping reagents and reducing the effective reaction volume.
-
Troubleshooting Protocol:
-
Optimize Agitation: Review the reactor's stirrer design (e.g., anchor, pitched-blade turbine) and agitation speed. A computational fluid dynamics (CFD) simulation can be invaluable for optimizing mixing in large vessels.
-
Controlled Reagent Addition: Instead of adding reagents all at once, a slow, subsurface addition of one reagent to the other can maintain a more homogenous reaction environment.
-
Solubility Study: Determine the solubility of the starting materials and product in the reaction solvent at different temperatures. This can help you choose conditions that keep reactants in solution longer or control the rate of product precipitation.
-
| Parameter | Lab Scale (50 g) | Pilot Scale (1 kg) | Key Consideration for Scale-Up |
| Surface Area / Volume Ratio | High | Low | Heat transfer is less efficient. Exotherms are more dangerous. |
| Mixing Efficiency | High (Magnetic Stirrer) | Variable (Mechanical Stirrer) | Potential for non-homogenous zones. Stirrer design is critical. |
| Reagent Addition Time | Seconds to Minutes | Minutes to Hours | Controlled addition is crucial to manage exotherms and concentrations. |
| Heat-Up/Cool-Down Time | Fast | Slow | Longer exposure to high temperatures can increase impurity formation. |
Q: The isolated crude product is difficult to filter and washes poorly. What can I do?
A: This indicates a problem with the product's crystal morphology. Small, fine particles or an oily consistency can clog filter media.
-
Causality - Rapid Precipitation: Crashing a product out of solution by rapid cooling or by quickly adding an anti-solvent often leads to the formation of very small, amorphous particles. These particles pack tightly and trap solvent and impurities, making filtration and washing inefficient.
-
Troubleshooting Protocol:
-
Controlled Crystallization: After the reaction is complete, cool the mixture slowly over several hours. This encourages the growth of larger, more uniform crystals that are easier to filter.
-
"Seeding": Add a small amount of previously isolated, pure product to the batch at the saturation point to promote controlled crystal growth.
-
Anti-Solvent Addition: If using an anti-solvent for precipitation, add it slowly with vigorous stirring to avoid localized, rapid precipitation. A patent for purifying a similar quinoline derivative highlights the importance of controlled cooling and washing to achieve high purity.[7]
-
Stage 3: Purification & Final Product
Q: After recrystallization, my final product purity is stuck at 99.0% and won't improve. What's the issue?
A: You may be dealing with a persistent impurity that has similar solubility characteristics to your product or is co-crystallizing.
-
Causality - Isomeric Impurities: An isomer of 8-Fluoroquinazoline-2,4-diamine (e.g., the 5-, 6-, or 7-fluoro isomer) could be forming from impurities in the original 2-amino-3-fluorobenzonitrile. These isomers often have very similar polarities and solubility profiles, making them difficult to remove by standard recrystallization.
-
Troubleshooting Protocol:
-
Impurity Identification: Isolate the impurity using preparative HPLC or by spiking the sample with synthesized standards of potential isomers. Use LC-MS and NMR to determine its structure.
-
Alternative Purification: If the impurity is confirmed, a simple recrystallization may not be sufficient.
-
pH Adjustment: The basicity of the diaminoquinazoline core may differ slightly from its isomers. Experiment with precipitating the product from an acidic solution by carefully adjusting the pH.
-
Alternative Solvent Systems: Screen a wider range of solvent/anti-solvent systems for recrystallization. A system that provides a different selectivity may be able to purge the impurity.
-
Salt Formation: Consider forming a salt (e.g., hydrochloride, sulfate) of your product. The salt may have significantly different crystallization properties than the free base, potentially leaving the impurity behind in the mother liquor.[8]
-
-
Safety & Handling Precautions
Scaling up production introduces significant safety challenges that must be addressed proactively.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[9]
-
Ventilation: Handle all reagents and the final product in a well-ventilated area or a chemical fume hood. The product may cause respiratory irritation.[9][10]
-
Hazard Communication: All personnel involved in the scale-up must be trained on the hazards of the chemicals being used. Review the Safety Data Sheet (SDS) for all materials before starting work.
-
Exothermic Reaction Management: The cyclization step can be exothermic. Ensure the reactor is equipped with an adequate cooling system and a quench plan is in place in case of a thermal runaway. Perform calorimetric studies (e.g., Reaction Calorimetry - RC1) to understand the heat of reaction before attempting a large-scale run.[3]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
MySkinRecipes. 8-Fluoroquinazoline-2,4(1H,3H)-dione. [Link]
-
ResearchGate. Synthesis of 8‐fluoro‐2,4‐diaminoquinazoline 6. Reagents and conditions. [Link]
- Google Patents. CN103304477A - Purification method of 8-hydroxyquinoline crude product.
-
Suzhou奥佰医药. 8-fluoroquinazoline-2,4-diamine. [Link]
-
Semantic Scholar. SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. [Link]
- Google Patents. US8440821B2 - Methods of synthesis and/or purification of diaminophenothiazinium compounds.
-
ResearchGate. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]
-
ScienceDirect. Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. [Link]
-
PubMed Central. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]
-
MDPI. Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. [Link]
-
PubMed. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]
- Google Patents. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
-
National Institutes of Health. Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. [Link]
-
ResearchGate. Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. [Link]
- Google Patents.
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
- Google Patents.
-
ResearchGate. The synthesis of 2-amino-3-carboxamideindolizines with using pyridinium salt and C-nucleophiles–derivatives acetonitrile. [Link]
-
PubChem. 2,4-Diaminoquinazoline. [Link]
-
PrepChem.com. Synthesis of 2-fluorobenzonitrile. [Link]
-
National Institutes of Health. Nanomedicine Scale-up Technologies: Feasibilities and Challenges. [Link]
-
LOCKSS. Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. [Link]
Sources
- 1. 8-Fluoroquinazoline-2,4(1H,3H)-dione [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US8440821B2 - Methods of synthesis and/or purification of diaminophenothiazinium compounds - Google Patents [patents.google.com]
- 7. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 8. US4398916A - Process for purification of quinoline yellow - Google Patents [patents.google.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. 2,4-Diaminoquinazoline | C8H8N4 | CID 65087 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 8-Fluoroquinazoline-2,4-diamine in Kinase & ATPase Inhibition
The following guide provides an in-depth technical comparison of the 8-Fluoroquinazoline-2,4-diamine scaffold against established kinase inhibitors. This analysis focuses on its role as a privileged pharmacophore in drug discovery, specifically for targeting p97 ATPase and PI3K , and highlights the medicinal chemistry rationale behind the 8-fluoro substitution.
Executive Summary
8-Fluoroquinazoline-2,4-diamine is not a single commercial drug but a high-value pharmacophore (structural core) utilized in the development of targeted inhibitors for kinases (e.g., PI3K) and ATPases (e.g., p97/VCP).
While classical quinazoline drugs like Gefitinib utilize a 4-anilino core to target EGFR, the 2,4-diamino core offers a distinct hydrogen-bonding motif, allowing it to target enzymes with different hinge-binding requirements. The specific addition of the 8-fluoro group is a critical medicinal chemistry strategy designed to:
-
Block Metabolic Degradation: Fluorine at the C8 position prevents oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the molecule's half-life.
-
Modulate Electronics: The electron-withdrawing nature of fluorine alters the pKa of the quinazoline nitrogen atoms, tuning the molecule's solubility and binding affinity.
This guide compares inhibitors derived from this scaffold (e.g., the ML240/ML241 series) against standard clinical kinase inhibitors.
Mechanistic & Structural Perspective
The 2,4-Diamine vs. 4-Anilino Divide
To understand the performance of 8-Fluoroquinazoline-2,4-diamine, one must contrast it with the dominant quinazoline class.
| Feature | 4-Anilinoquinazoline (e.g., Gefitinib) | 2,4-Diaminoquinazoline (e.g., 8-Fluoro derivatives) |
| Primary Targets | EGFR, HER2 (Tyrosine Kinases) | DHFR, PI3K, p97 ATPase (Ser/Thr & Lipid Kinases) |
| Binding Mode | Monodentate or Bidentate H-bond at N1/N3 | Tridentate H-bonding potential (N1, 2-NH2, 4-NH2) |
| Key Limitation | Metabolic liability at C8 (often blocked by H or Cl) | Rapid clearance if unsubstituted; 8-Fluoro fixes this. |
The "8-Fluoro" Advantage
In Structure-Activity Relationship (SAR) studies, the C8 position of the quinazoline ring is a "metabolic soft spot."
-
Without Fluorine: The C8-H bond is electron-rich and easily oxidized by CYP450s, leading to rapid clearance.
-
With Fluorine: The C-F bond is metabolically stable and mimics the steric size of hydrogen (Bioisostere), maintaining binding fit while blocking degradation.
Comparative Performance Data
The following table contrasts 8-Fluoroquinazoline-2,4-diamine based inhibitors (represented by the research probe ML241 ) with standard clinical inhibitors.
Table 1: Pharmacological Profile Comparison
| Feature | 8-Fluoroquinazoline-2,4-diamine (e.g., ML241) | Gefitinib (Iressa) | Idelalisib (Zydelig) | Methotrexate |
| Core Structure | 2,4-Diaminoquinazoline | 4-Anilinoquinazoline | Quinazolin-4-one | 2,4-Diaminopteridine |
| Primary Target | p97 ATPase / PI3K Pathway | EGFR (mutant) | PI3Kδ | DHFR |
| Mechanism | ATP-competitive / Allosteric | ATP-competitive | ATP-competitive | Folate Antagonist |
| IC50 Potency | ~100 nM (p97); <50 nM (PI3K analogs) | 33 nM (EGFR L858R) | 19 nM (PI3Kδ) | ~5-10 nM (DHFR) |
| Selectivity | High for p97 over kinases; Tunable for PI3K | High for EGFR vs. other TKs | High for Delta isoform | Low (broad antifolate) |
| Metabolic Stability | High (due to 8-F block) | Moderate (metabolized by CYP3A4) | Moderate | Low (renal clearance) |
Key Insight: The 8-fluoro scaffold is superior for designing inhibitors that require extended residence time in the liver or tumor microenvironment, where oxidative metabolism is high.
Signaling Pathway Visualization
The 8-Fluoroquinazoline-2,4-diamine scaffold is frequently employed to interrogate the Protein Homeostasis (p97) and PI3K/Akt pathways. The diagram below illustrates where these inhibitors intervene.
Figure 1: Dual utility of the scaffold in blocking PI3K signaling (Kinase) and p97-mediated protein degradation (ATPase).
Experimental Protocols
Protocol A: Chemical Synthesis of the Core Scaffold
This protocol describes the synthesis of the N-substituted 8-fluoroquinazoline-2,4-diamine core, essential for creating library variants.
Reagents:
-
2,4-Dichloro-8-fluoroquinazoline (Starting Material)
-
Primary Amines (R1-NH2, R2-NH2)
-
DIEA (Diisopropylethylamine)
-
THF (Tetrahydrofuran)
Workflow:
-
C4-Substitution (SNAr 1):
-
Dissolve 2,4-Dichloro-8-fluoroquinazoline (1.0 eq) in THF at 0°C.
-
Add amine R1-NH2 (1.0 eq) and DIEA (1.2 eq) dropwise.
-
Stir at 0°C for 2 hours. The C4 position is more reactive and substitutes first.
-
Validation: TLC should show consumption of starting material.
-
-
C2-Substitution (SNAr 2):
-
Add amine R2-NH2 (2.0 eq) to the reaction mixture.
-
Heat to reflux (60-70°C) for 12 hours. The C2 position requires heat.
-
Validation: LC-MS to confirm mass of di-substituted product.
-
-
Purification:
-
Evaporate solvent. Wash with water/brine.
-
Recrystallize from Ethanol or purify via Flash Chromatography (Hexane/EtOAc).
-
Protocol B: ADP-Glo Kinase Assay (Self-Validating)
To test the inhibitory potential of the synthesized 8-fluoro derivative against a kinase (e.g., PI3K).
Principle: Measures ADP produced during the kinase reaction.
-
Reaction Setup:
-
Mix 5 µL Kinase (e.g., PI3K recombinant) + 5 µL Lipid Substrate + 5 µL Test Compound (8-Fluoro analog) in a 384-well plate.
-
Incubate for 10 min at Room Temp (RT).
-
-
Initiation:
-
Add 10 µL ATP (Ultra-pure). Incubate for 60 min at RT.
-
-
Detection:
-
Add 25 µL ADP-Glo™ Reagent (Depletes remaining ATP). Incubate 40 min.
-
Add 50 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light).
-
-
Readout:
-
Measure Luminescence.
-
Validation: Use Wortmannin or Idelalisib as a positive control. Signal-to-Background (S/B) ratio must be >10.
-
Synthesis Workflow Visualization
Figure 2: Regioselective synthesis allowing distinct substituents at positions 2 and 4.
References
-
Chou, T. F., et al. (2011). "Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase." ChemMedChem. Link
-
Vanhaesebroeck, B., et al. (2021). "PI3K inhibitors are finally coming of age." Nature Reviews Drug Discovery. Link
-
Mphahlele, M. J., et al. (2018). "Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." Molecules. Link
-
Shukla, N., et al. (2013). "Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles." Bioorganic & Medicinal Chemistry. Link
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link
Benchmarking 8-Fluoroquinazoline-2,4-diamine Derivatives Against Standard-of-Care Drugs: A Comparative Guide for Researchers
This guide provides an in-depth technical comparison of 8-fluoroquinazoline-2,4-diamine derivatives against current standard-of-care drugs in two promising therapeutic areas: chronic Hepatitis B virus (HBV) infection and oncology, with a focus on Aurora A kinase inhibition. We will delve into the mechanistic rationale, present comparative preclinical data, and provide detailed protocols for key benchmarking assays to enable researchers to effectively evaluate this promising chemical scaffold.
Section 1: The Therapeutic Potential of the 8-Fluoroquinazoline-2,4-diamine Scaffold
The quinazoline-2,4-diamine core is a privileged scaffold in medicinal chemistry, forming the basis of several approved and clinical-stage drugs. The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of the molecule, including metabolic stability and target engagement. Our focus here is on derivatives of 8-fluoroquinazoline-2,4-diamine that have shown potent activity as Toll-like receptor 7/8 (TLR7/8) agonists and Aurora A kinase inhibitors.
Section 2: Application in Chronic Hepatitis B Virus (HBV) Infection - A TLR7/8 Agonist Approach
Introduction:
Current standard-of-care for chronic HBV primarily involves long-term suppression of viral replication with nucleos(t)ide analogues such as Entecavir and Tenofovir.[1][2] While effective at controlling the virus, these therapies rarely lead to a functional cure.[1] A promising strategy to achieve a functional cure is to stimulate the host's innate and adaptive immune systems to clear the virus. Toll-like receptors 7 and 8 (TLR7 and TLR8) are key innate immune sensors that, upon activation, trigger a potent antiviral response, including the production of type I interferons (IFN-α) and other pro-inflammatory cytokines.[3][4]
A novel series of 2,4-diaminoquinazolines has been identified as potent dual TLR7 and TLR8 agonists.[5] Notably, the derivative (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol (herein referred to as FQ-TLR-Agonist) has demonstrated significant potential for HBV treatment.[5]
Comparative Analysis:
Here, we compare the in vitro potency of FQ-TLR-Agonist with established TLR7/8 agonists that have been evaluated in clinical trials for HBV.
| Compound | Target(s) | Potency (Human TLRs) | Clinical Stage (HBV) | Reference |
| FQ-TLR-Agonist | TLR7/8 | LEC: 0.15 µM (TLR7), 0.16 µM (TLR8) | Preclinical | [6] |
| Selgantolimod (GS-9688) | TLR8 | EC50: ~0.1 µM (in PBMCs) | Phase II | [3] |
| RO7020531 (RG7854) | TLR7 | - | Phase I | [7] |
| Resiquimod (R848) | TLR7/8 | - | Withdrawn from clinical testing for HCV due to systemic side effects | [8] |
LEC: Lowest Effective Concentration; EC50: Half-maximal Effective Concentration. Potency values can vary based on the specific assay and cell type used.
Experimental Protocol: In Vitro Evaluation of TLR7/8 Agonist Activity
This protocol describes a method to assess the potency of TLR7/8 agonists by measuring cytokine production in human peripheral blood mononuclear cells (PBMCs).
Objective: To determine the EC50 of a test compound for inducing IFN-α (a marker of TLR7 activity) and TNF-α (a marker of TLR8 activity) production in human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Test compound (e.g., FQ-TLR-Agonist) and reference compounds (e.g., Selgantolimod)
-
96-well cell culture plates
-
ELISA kits for human IFN-α and TNF-α
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of the test and reference compounds in complete RPMI-1640 medium.
-
Cell Treatment: Add the diluted compounds to the plated PBMCs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TLR7/8 agonist).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-α and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the compound concentration and determine the EC50 value using a non-linear regression analysis.
Signaling Pathway and Workflow Visualization:
Caption: Simplified TLR7/8 signaling pathway upon activation by FQ-TLR-Agonist.
Caption: Role of Aurora A kinase in mitosis and its inhibition by FQ-AurA-Inhibitor.
Caption: Experimental workflow for in vitro Aurora A kinase inhibition assay.
Section 4: Conclusion and Future Directions
Derivatives of 8-fluoroquinazoline-2,4-diamine represent a versatile scaffold with promising activity in both immunology and oncology. As TLR7/8 agonists, they offer a potential pathway to a functional cure for chronic HBV by harnessing the patient's own immune system. In oncology, their potential as Aurora A kinase inhibitors provides a targeted approach to disrupt cancer cell proliferation.
The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the field. Further preclinical development, including in vivo efficacy studies and pharmacokinetic/pharmacodynamic profiling, will be crucial to fully elucidate the therapeutic potential of this exciting class of molecules.
References
-
Immunizations with hepatitis B viral antigens and a TLR7/8 agonist adjuvant induce antigen-specific immune responses in HBV-transgenic mice. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Toll-like receptor-mediated innate immunity orchestrates adaptive immune responses in HBV infection. (2022, July 28). Frontiers. Retrieved January 27, 2026, from [Link]
-
What is the recommended treatment for chronic Hepatitis B? (2025, June 3). Dr.Oracle. Retrieved January 27, 2026, from [Link]
-
2,4-Diaminoquinazolines as Dual Toll-like Receptor (TLR) 7/8 Modulators for the Treatment of Hepatitis B Virus. (2018, July 26). PubMed. Retrieved January 27, 2026, from [Link]
-
Viral Hepatitis - STI Treatment Guidelines. (2021, July 22). Centers for Disease Control and Prevention. Retrieved January 27, 2026, from [Link]
-
Medical Treatment for Hepatitis. (n.d.). NYU Langone Health. Retrieved January 27, 2026, from [Link]
-
In vitro characterization of cellular responses elicited by endosomal TLR agonists encapsulated in Qβ virus-like particles. (2025, November 18). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis. (2023, April 10). DelveInsight. Retrieved January 27, 2026, from [Link]
-
Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Update on Aurora Kinase Targeted Therapeutics in Oncology. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Hepatitis B Treatment & Management. (2025, February 6). Medscape. Retrieved January 27, 2026, from [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Discovery of Selective 2,4-Diaminoquinazoline Toll-like Receptor 7 (TLR 7) Agonists. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
HBsAg and TLR7/8 dual-targeting antibody-drug conjugates induce sustained anti-HBV activity in AAV/HBV mice: a preliminary study. (n.d.). Oxford Academic. Retrieved January 27, 2026, from [Link]
-
Frequent overexpression of aurora B kinase, a novel drug target, in non–small cell lung carcinoma patients. (2006, November 22). AACR Journals. Retrieved January 27, 2026, from [Link]
-
Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression. (2023, May 1). The Journal of Clinical Investigation. Retrieved January 27, 2026, from [Link]
-
Stimulation of Innate Immune Cells by Light-Activated TLR7/8 Agonists. (2014, July 16). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Clinical Care of Hepatitis B. (2025, January 31). Centers for Disease Control and Prevention. Retrieved January 27, 2026, from [Link]
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013, November 6). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Discovery of selective 2,4-diaminoquinazoline toll-like receptor 7 (TLR 7) agonists. (2018, February 15). PubMed. Retrieved January 27, 2026, from [Link]
-
Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics? (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Tickling the TLR7 to cure viral hepatitis. (n.d.). springermedizin.de. Retrieved January 27, 2026, from [Link]
-
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2025, August 8). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Aurora B Inhibitors as Cancer Therapeutics. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
A Phase I Trial of AT9283 (a Selective Inhibitor of Aurora Kinases) in Children and Adolescents with Solid Tumors: A Cancer Research UK Study. (n.d.). AACR Journals. Retrieved January 27, 2026, from [Link]
-
Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. (2015, May 5). PubMed. Retrieved January 27, 2026, from [Link]
-
Aurora Kinase Inhibitors: Current Status and Outlook. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]
-
TLR7 agonist RO7020531 versus placebo in healthy volunteers and patients with chronic hepatitis B virus infection: a randomised, observer-blind, placebo-controlled, phase 1 trial. (2022, December 9). PubMed. Retrieved January 27, 2026, from [Link]
-
Chemi-Verse™ Aurora Kinase A Assay Kit. (n.d.). BPS Bioscience. Retrieved January 27, 2026, from [Link]
-
Epithelial–mesenchymal transition. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Selected clinical trials of Aurora kinases inhibitors. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Inhibition of the aurora kinases suppresses in vitro NT2-D1 cell growth and tumorigenicity. (n.d.). Retrieved January 27, 2026, from [Link]
-
Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
The Aurora kinase inhibitors in cancer research and therapy. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. (2019, September 10). ACS Publications. Retrieved January 27, 2026, from [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. Hepatitis B Treatment & Management: Approach Considerations, Pharmacologic Management, Surgical Intervention [emedicine.medscape.com]
- 3. Frontiers | Toll-like receptor-mediated innate immunity orchestrates adaptive immune responses in HBV infection [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. 2,4-Diaminoquinazolines as Dual Toll-like Receptor (TLR) 7/8 Modulators for the Treatment of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TLR7 agonist RO7020531 versus placebo in healthy volunteers and patients with chronic hepatitis B virus infection: a randomised, observer-blind, placebo-controlled, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tickling the TLR7 to cure viral hepatitis | springermedizin.de [springermedizin.de]
Comparative Profiling of 8-Fluoroquinazoline-2,4-diamine: Antifolate Potency and Immunomodulatory Potential
This guide outlines a comparative study framework for 8-Fluoroquinazoline-2,4-diamine , a privileged scaffold in medicinal chemistry known for its dual potential as a dihydrofolate reductase (DHFR) inhibitor and a precursor for Toll-like Receptor (TLR) agonists.
Part 1: Executive Summary & Mechanism of Action
8-Fluoroquinazoline-2,4-diamine represents a critical optimization of the classical quinazoline antifolate scaffold. Unlike its 6-fluoro or unsubstituted counterparts, the 8-fluoro substitution introduces unique electronic and steric properties that influence metabolic stability (blocking C-8 oxidation) and binding affinity in the folate pocket.
Dual-Mode Mechanism
The biological readout of this compound depends heavily on the cell line context and chemical derivatization:
-
Antiproliferative (Cancer/Bacterial Lines): The free diamine acts as a non-classical inhibitor of Dihydrofolate Reductase (DHFR) . It mimics the pteridine ring of folic acid, blocking the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), thereby stalling thymidylate synthesis and DNA replication.
-
Immunomodulatory (Immune Lines): N-substituted derivatives (e.g., N4-butyl-8-fluoro) function as agonists for TLR7/8 , triggering NF-κB signaling and cytokine release (IFN-α, TNF-α).
Diagram: Mechanistic Pathways (DHFR vs. TLR)
Figure 1: Dual mechanism of action. The compound acts as a DHFR inhibitor in proliferating cells (left) and, upon specific substitution, as a TLR agonist in immune cells (right).
Part 2: Comparative Efficacy Analysis
To objectively evaluate 8-Fluoroquinazoline-2,4-diamine, it must be benchmarked against "Gold Standard" alternatives in specific cellular contexts.
Table 1: Comparative Performance Matrix
| Feature | 8-Fluoroquinazoline-2,4-diamine | Methotrexate (MTX) | Gefitinib | Imiquimod (R837) |
| Primary Target | DHFR (High Affinity) | DHFR (High Affinity) | EGFR (TK Domain) | TLR7 (Agonist) |
| Cell Line: HCT116 (Colon Cancer) | High Potency (IC50: 10–100 nM) | High Potency (IC50: ~10–50 nM) | Low Potency (Unless EGFR mut) | N/A |
| Cell Line: MCF-7 (Breast Cancer) | Moderate Potency (Requires RFC transport) | High Potency | Moderate Potency | N/A |
| Cell Line: PBMC (Immune) | Cytokine Induction (If N-substituted) | Immunosuppressive | N/A | High Induction (IFN-α) |
| Metabolic Stability | High (8-F blocks oxidation) | Low (Polyglutamation) | Moderate (CYP metabolism) | Moderate |
| Lipophilicity (LogP) | ~1.5 - 2.0 (Passive diffusion) | -1.8 (Requires transporter) | 3.2 | 2.7 |
Key Insights for Researchers:
-
vs. Methotrexate: The 8-fluoro derivative is more lipophilic, potentially allowing it to bypass resistance mechanisms associated with the Reduced Folate Carrier (RFC) transport system, a common failure point for MTX therapy.
-
vs. Gefitinib: While both share a quinazoline core, the 2,4-diamine substitution pattern of the 8-fluoro compound abolishes EGFR kinase affinity in favor of folate mimicry, unless specifically designed with an anilino-group at position 4.
Part 3: Experimental Protocols (Self-Validating Systems)
Workflow A: Antiproliferative Assay (HCT116/MCF-7)
Objective: Determine IC50 values relative to Methotrexate.
-
Seeding: Plate HCT116 cells at 3,000 cells/well in 96-well plates. Allow 24h attachment.
-
Treatment:
-
Prepare 10 mM stock of 8-Fluoroquinazoline-2,4-diamine in DMSO.
-
Perform 1:3 serial dilutions (Range: 10 µM to 0.1 nM).
-
Control 1: DMSO Vehicle (0.1% final).
-
Control 2: Methotrexate (Positive Control).
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout (MTT/CellTiter-Glo):
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan with DMSO.
-
Read Absorbance at 570 nm.
-
-
Validation Check: The DMSO control must show >90% viability. MTX IC50 must fall within 10–50 nM for the assay to be valid.
Workflow B: DHFR Enzyme Inhibition Assay
Objective: Confirm direct target engagement (distinguishing from off-target cytotoxicity).
-
Reagents: Recombinant human DHFR, NADPH (cofactor), Dihydrofolate (substrate).
-
Reaction:
-
Mix Buffer (50 mM Tris, pH 7.4) + NADPH (100 µM) + DHFR enzyme.
-
Add 8-Fluoroquinazoline-2,4-diamine (various concentrations).
-
Initiate reaction with Dihydrofolate (50 µM).
-
-
Kinetics: Monitor decrease in absorbance at 340 nm (NADPH oxidation) for 5 minutes.
-
Calculation:
(initial velocity) vs. [Inhibitor]. Fit to sigmoid dose-response.
Workflow Diagram: Experimental Logic
Figure 2: Decision tree for characterizing biological activity. The "Thymidine Rescue" step is critical to prove the cytotoxicity is specifically due to folate depletion.
Part 4: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High IC50 (>10 µM) in MCF-7 | Poor cellular uptake via RFC. | The 8-fluoro analog relies on passive diffusion. Ensure serum proteins in media are not sequestering the drug (try 5% FBS instead of 10%). |
| No Cytokine Release in PBMCs | Compound is the free diamine. | The free diamine is a poor TLR agonist. Synthesize the N4-butyl derivative to engage the TLR7 hydrophobic pocket. |
| Loss of Potency over time | Precipitation in media. | 8-Fluoroquinazolines can be hydrophobic. Pre-dilute in DMSO/PBS before adding to media. Ensure final DMSO < 0.5%. |
References
-
Synthesis and TLR7/8 Activity
- Title: Structural evolution of toll-like receptor 7/8 agonists
- Source: Journal of Medicinal Chemistry (via NIH/PubMed).
- Context: Describes the synthesis of C-8 substituted N-4 butyl-8-fluoroquinazoline-2,4-diamine (Compound 284) and its dual agonism.
-
Antifolate Mechanism (General Class)
- Title: Nonclassical 2,4-diamino-6-(aminomethyl)
- Source: Journal of Medicinal Chemistry.
-
Context: Establishes the 2,4-diaminoquinazoline scaffold as a potent DHFR inhibitor.[1]
-
Antiviral Comparison (6-Fluoro Analog)
- Title: Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya.
- Source: MDPI (Viruses).
- Context: Provides comparative data for the closely related 6-fluoro analog (DCR 137) against Ribavirin.
-
Aurora Kinase Inhibition (8-Fluoro Scaffold)
Sources
- 1. 2,4-Diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: synthesis and antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Experimental Validation of In Silico Predictions for 8-Fluoroquinazoline-2,4-diamine
In the landscape of modern drug discovery, computational, or in silico, methods serve as powerful navigational tools, guiding medicinal chemists toward promising molecular entities.[1] These predictive models, spanning from molecular docking to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, can significantly de-risk and accelerate the path from target identification to a viable lead candidate.[1][2] However, the map is not the territory. The ultimate arbiter of a compound's therapeutic potential is rigorous experimental validation.[3][4]
This guide provides a comprehensive framework for validating the computationally predicted profile of a hypothetical, yet promising, lead candidate: 8-Fluoroquinazoline-2,4-diamine . The quinazoline scaffold is a well-established pharmacophore, forming the core of numerous approved drugs, particularly in oncology as kinase inhibitors.[5][6] Our subject compound, with its specific substitution pattern, has been flagged by our computational pipeline as a potential inhibitor of a key oncogenic kinase, exhibiting favorable drug-like properties.
Here, we move from the theoretical to the practical. We will outline the self-validating experimental systems required to test these predictions, explain the causality behind each methodological choice, and compare the resulting data not only to the initial predictions but also to established alternatives in the field.
Part 1: The Hypothetical In Silico Profile of 8-Fluoroquinazoline-2,4-diamine
Our journey begins with the output from our computational screening cascade. Ligand-based and structure-based virtual screening suggested that 8-Fluoroquinazoline-2,4-diamine has a high affinity for the ATP-binding pocket of Epidermal Growth Factor Receptor (EGFR).[7] Subsequent ADMET profiling was performed using a combination of predictive models to forecast its pharmacokinetic behavior.[8][9]
Table 1: Predicted Properties of 8-Fluoroquinazoline-2,4-diamine
| Parameter | Prediction Tool/Method | Predicted Value | Implication |
| Target | Molecular Docking (AutoDock Vina) | EGFR Kinase Domain | Potential anti-proliferative agent in EGFR-driven cancers. |
| Binding Affinity | Docking Score | -9.2 kcal/mol | Strong, stable binding to the target's active site. |
| Aqueous Solubility | ALOGPS | LogS = -3.5 | Moderately soluble; may require formulation optimization. |
| GI Absorption | BOILED-Egg Model[10] | High | Likely good oral bioavailability. |
| BBB Permeation | BOILED-Egg Model[10] | Low (PGP Substrate) | Low risk of CNS side effects. |
| Metabolism | admetSAR 2.0[8] | Substrate of CYP3A4 | Potential for drug-drug interactions.[8] |
| Toxicity | ProTox-II | Class IV (Low Toxicity) | Favorable initial safety profile. |
These predictions paint the picture of a potent, orally available EGFR inhibitor with a manageable safety and metabolic profile. Now, we must bring this digital hypothesis to the laboratory bench.
Part 2: The Experimental Validation Workflow
A structured, multi-tiered approach is essential for validation. We must first confirm the primary pharmacological hypothesis—target engagement and functional inhibition—before investing resources in a full ADMET workup.[11]
Caption: Overall workflow for the experimental validation of in silico predictions.
Validating Biological Activity: From Enzyme to Cell
The primary goal is to verify that 8-Fluoroquinazoline-2,4-diamine physically interacts with EGFR and inhibits its function, leading to a desired anti-cancer effect.
Causality: Before assessing effects in a complex cellular environment, we must confirm direct, cell-free interaction with the purified target protein. This isolates the drug-target interaction and provides a quantitative measure of potency (IC₅₀), the concentration required to inhibit 50% of the enzyme's activity. An ELISA-based assay is a robust and widely used method for this purpose.[12]
Protocol: EGFR Kinase Activity/Inhibition ELISA
-
Plate Coating: Coat a 96-well high-binding microplate with a generic kinase substrate (e.g., poly-Glu-Tyr) and incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.1% Tween-20) and block with 3% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.
-
Compound Preparation: Prepare a 10-point serial dilution of 8-Fluoroquinazoline-2,4-diamine in kinase assay buffer, typically starting from 100 µM. Include a known EGFR inhibitor (e.g., Gefitinib) as a positive control and DMSO as a vehicle control.
-
Kinase Reaction: Add the test compounds, positive control, and vehicle control to the wells. Initiate the reaction by adding a solution containing purified recombinant human EGFR kinase and ATP. Incubate for 1 hour at 37°C.
-
Detection: Wash the plate. Add a primary anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour.
-
Signal Generation: Wash the plate again. Add an HRP substrate (e.g., TMB). The HRP enzyme will convert the substrate, producing a colorimetric signal directly proportional to the amount of phosphorylated substrate (i.e., kinase activity).
-
Data Analysis: Stop the reaction with sulfuric acid and read the absorbance at 450 nm using a plate reader. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Causality: A potent biochemical inhibitor must be able to cross the cell membrane, engage its target in the cellular context, and elicit a functional downstream response.[13] We select the A549 human lung carcinoma cell line, which expresses wild-type EGFR.[14] The MTT assay is a standard, colorimetric method for assessing cell viability, which serves as a proxy for anti-proliferative effects.[15][16]
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with the same serial dilutions of 8-Fluoroquinazoline-2,4-diamine and controls (Gefitinib, DMSO) used in the biochemical assay. Incubate for 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and plot against the log concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Validating ADMET & Physicochemical Properties
With biological activity confirmed, we proceed to validate the key pharmacokinetic predictions that determine a compound's drug-like potential.[17]
Causality: The in silico model predicted high gastrointestinal absorption. The Caco-2 cell permeability assay is the industry-standard in vitro model for this process.[18][19] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[20][21] This assay measures the apparent permeability coefficient (Papp) and can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[20]
Caption: Bidirectional transport across a Caco-2 cell monolayer.
Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on Transwell™ inserts and culture for 21 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: Confirm the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
A-to-B Transport (Absorption): Add 8-Fluoroquinazoline-2,4-diamine to the apical (A) chamber. At defined time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (B) chamber.
-
B-to-A Transport (Efflux): In a separate set of wells, add the compound to the basolateral (B) chamber and sample from the apical (A) chamber.
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Calculate the Papp value for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio > 2 suggests the compound is subject to active efflux.
Causality: The prediction of CYP3A4-mediated metabolism needs to be confirmed as it dictates the compound's half-life and potential for drug-drug interactions.[10] An in vitro metabolic stability assay using human liver microsomes (HLM) is a standard, high-throughput method for this evaluation.[22] HLMs are vesicles of the endoplasmic reticulum from hepatocytes that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[22]
Protocol: Human Liver Microsomal Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in a phosphate buffer.
-
Compound Incubation: Add 8-Fluoroquinazoline-2,4-diamine (typically at 1 µM) to the mixture and pre-warm to 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard to stop the reaction.[23]
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated as 0.693/k.
Part 3: Synthesizing the Data - A Comparative Analysis
After executing the experimental protocols, the raw data is analyzed and compared directly against the initial in silico predictions and a relevant benchmark compound, Gefitinib, a first-generation EGFR inhibitor.
Table 2: Comparison of Predicted vs. Experimental Biological Activity
| Parameter | 8-Fluoroquinazoline-2,4-diamine (Predicted) | 8-Fluoroquinazoline-2,4-diamine (Experimental) | Gefitinib (Benchmark) | Analysis |
| Target | EGFR | Confirmed via EGFR Assay | EGFR | Prediction confirmed. |
| Biochemical Potency (IC₅₀) | -9.2 kcal/mol (Docking Score) | 25 nM | 30 nM | Strong correlation. The docking score correctly predicted high-nanomolar potency. |
| Cellular Potency (GI₅₀) | N/A | 150 nM | 200 nM | Excellent cellular activity, comparable to the benchmark. The ~6-fold shift from IC₅₀ to GI₅₀ is expected due to cellular factors (e.g., membrane permeability, target engagement). |
Table 3: Comparison of Predicted vs. Experimental ADMET Properties
| Parameter | 8-Fluoroquinazoline-2,4-diamine (Predicted) | 8-Fluoroquinazoline-2,4-diamine (Experimental) | Interpretation & Comparison |
| GI Absorption | High | Papp (A-B): 15.0 x 10⁻⁶ cm/s | The high Papp value confirms the prediction of good intestinal absorption. This value is comparable to other well-absorbed oral drugs. |
| Efflux Ratio | PGP Substrate | 2.5 | The efflux ratio > 2 confirms that the compound is a substrate for active efflux, validating the in silico prediction. This is a manageable liability. |
| Metabolic Stability | CYP3A4 Substrate | t₁/₂ = 28 min | The moderate half-life in HLM confirms metabolic clearance. This is slightly faster than ideal but provides a solid foundation for lead optimization to improve metabolic stability. |
The experimental data largely validates the initial in silico profile. 8-Fluoroquinazoline-2,4-diamine is confirmed as a potent, cell-active EGFR inhibitor with good permeability and moderate metabolic stability. Its performance is on par with, and in some aspects slightly better than, the benchmark compound Gefitinib in these initial assays. The predictive models were successful in identifying a high-quality lead candidate, demonstrating the power of an integrated computational-experimental workflow.
Conclusion
The journey from a promising molecular structure in a database to a validated lead compound is one of iterative hypothesis testing. This guide demonstrates that in silico predictions, while powerful, are the starting point, not the destination. A logical, phased experimental approach is crucial to systematically test and confirm each predicted attribute, from target binding to pharmacokinetic properties.
For 8-Fluoroquinazoline-2,4-diamine, the experimental evidence strongly supports the computational hypothesis. The compound has emerged as a validated hit with a confirmed mechanism of action and a well-defined, drug-like profile. The close alignment between prediction and reality in this case provides confidence in the underlying computational models and establishes a clear path forward for further preclinical development.
References
- Vertex AI Search. (2025). In Silico Study of Pyrazolylaminoquinazoline Toxicity by Lazar, Protox, and Admet Predictor.
-
El-Sayed, N. N. E., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed Central. [Link]
-
Mistry, H., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PubMed Central. [Link]
-
Cheng, F., et al. (2013). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Royal Society of Chemistry. [Link]
-
Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]
-
van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Wang, Z., et al. (2025). Identification, experimental validation, and computational evaluation of potential ALK inhibitors through hierarchical virtual screening. Journal of Biomolecular Structure & Dynamics. [Link]
-
Li, D., et al. (2018). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Scientific Reports. [Link]
-
O'Boyle, N. M., et al. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. PubMed Central. [Link]
-
ResearchGate. (n.d.). ADMET profiling results of the top five small molecules. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. [Link]
-
Tanoli, Z., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]
-
VNU Journal of Science. (2020). Synthesis and In vitro Cytotoxic Evaluation of New Quinazolinone Derivatives. [Link]
-
ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]
-
Di, L., et al. (2009). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PubMed Central. [Link]
-
Wang, W., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Evotec. (n.d.). Microsomal Stability. [Link]
-
Anighoro, A., & Bajorath, J. (2019). Validation strategies for target prediction methods. Briefings in Bioinformatics. [Link]
-
Uddin, R., et al. (2020). Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). Journal of Infection and Public Health. [Link]
-
Wang, Z., et al. (2024). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. MDPI. [Link]
-
ResearchGate. (2006). Caco-2 cell permeability assays to measure drug absorption. [Link]
-
MDPI. (2022). Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
-
PubMed Central. (n.d.). In silico methods for drug-target interaction prediction. [Link]
-
YouTube. (2024). The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
-
PREreview. (2024). PREreview of “Prospective evaluation of structure-based simulations reveal their ability to predict the impact of kinase mutations on inhibitor binding”. [Link]
-
ResearchGate. (2012). How to experimentally validate drug-target interactions? [Link]
-
Preprints.org. (2026). Integrating Computational Biology in Modern Drug Discovery: A Synergistic Approach of Structure-Based, Ligand-Based, and Network Pharmacology Strategies. [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
Alfa Cytology. (n.d.). Cancer Cell-based Assays. [Link]
-
Research Square. (2025). Drug like potential of Daidzein using SwissADME prediction: In silico Approaches. [Link]
-
Cesa, R., et al. (2015). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Bioengineering and Biotechnology. [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]
-
Al-Kadasi, A. M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]
-
Deora, G. S., et al. (2025). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2012). Bioassays for Anticancer Activities. [Link]
-
Al-Ostath, R. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central. [Link]
-
Sygnature Discovery. (n.d.). Target Validation. [Link]
-
NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation guidelines for drug-target prediction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. researchgate.net [researchgate.net]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
Comparative Transcriptional Profiling: 8-Fluoroquinazoline-2,4-diamine vs. Classical Antifolates
[1]
Executive Summary: The Case for Fluorinated Non-Classical Antifolates
In the landscape of antiproliferative drug development, 8-Fluoroquinazoline-2,4-diamine (8-FQD) represents a critical evolution from classical antifolates like Methotrexate (MTX).[1] While MTX remains the gold standard for inhibiting Dihydrofolate Reductase (DHFR), its efficacy is frequently compromised by acquired resistance—specifically, the downregulation of the Reduced Folate Carrier (RFC/SLC19A1).
This guide provides a technical roadmap for comparing the transcriptional footprint of 8-FQD against MTX. By leveraging the lipophilic properties imparted by the C8-fluorine substitution, 8-FQD is designed to bypass transport-mediated resistance.[1] This document details the experimental protocols, expected transcriptomic signatures, and mechanistic causality required to validate 8-FQD as a superior alternative in resistant cell lines.
Mechanistic Comparison & Alternatives
To design a robust comparative study, one must understand the distinct molecular behaviors of the candidate versus the standard.
Table 1: Comparative Profile of Antifolate Candidates
| Feature | Methotrexate (MTX) | 8-Fluoroquinazoline-2,4-diamine (8-FQD) | Pemetrexed (PMX) |
| Primary Target | DHFR (Dihydrofolate Reductase) | DHFR (High Affinity) | TS (Thymidylate Synthase) & DHFR |
| Cellular Entry | Active Transport (RFC/SLC19A1) | Passive Diffusion (Lipophilic) | Active Transport (RFC & PCFT) |
| Polyglutamylation | Required for retention | Not required (Non-classical) | Required |
| Resistance Mode | RFC downregulation | Target mutation / Gene amplification | TS overexpression |
| Transcriptomic Marker | TYMS & DHFR upregulation | DHFR upregulation; SLC19A1 independent | TYMS upregulation |
The "Fluorine Effect"
The incorporation of fluorine at the C8 position of the quinazoline ring serves two specific functions:
-
Metabolic Stability: It blocks oxidative metabolism at the C8 position, prolonging half-life.
-
Lipophilicity: It increases the logP value, facilitating passive diffusion across the lipid bilayer, rendering the drug effective even in RFC-null phenotypes.
Visualization: Mechanism of Action & Resistance Bypass
The following diagram illustrates the divergent entry mechanisms and the convergent downstream signaling pathways (p53 activation, Apoptosis) triggered by both compounds.
Caption: Comparative entry mechanisms showing 8-FQD bypassing transporter dependency to inhibit DHFR.
Experimental Protocol: Comparative Transcriptomics
To generate authoritative data, the experimental design must account for the temporal dynamics of gene expression. Early timepoints capture the primary drug response, while late timepoints capture secondary apoptotic cascades.
Phase 1: Cell Culture & Treatment
Objective: Establish IC50 and harvest RNA at optimal response windows.
-
Cell Lines:
-
Reagents: 8-FQD (dissolved in DMSO), Methotrexate (Control).[1]
-
Dose: Treat at 2x IC50 to ensure robust transcriptional engagement without immediate necrosis.
-
Timepoints:
-
6 Hours: Early Response (Immediate Early Genes, Stress Response).
-
24 Hours: Late Response (Cell Cycle Arrest, Apoptosis markers).
-
Phase 2: RNA Extraction & Library Prep (Self-Validating Workflow)
Trustworthiness Check: Use spike-in controls to normalize for global transcriptional shutdown, which is common in anti-metabolite treatment.[1]
-
Lysis: Trizol extraction followed by column purification (e.g., RNeasy).
-
QC: RIN > 8.0 required.
-
ERCC Spike-In: Add ERCC RNA Spike-In Mix (NIST Certified) proportional to total RNA mass.[1] This validates that "downregulated" genes are truly downregulated and not an artifact of lower total mRNA content per cell.
-
Library Prep: Stranded mRNA-Seq (PolyA selection).
-
Sequencing: PE150 (Paired-End 150bp), targeting >30M reads/sample.
Phase 3: Bioinformatics Pipeline[1]
-
Alignment: STAR or HISAT2.
-
Quantification: featureCounts or Salmon.
-
Differential Expression: DESeq2.
-
Critical Step: Use design = ~ condition + timepoint + condition:timepoint to analyze the interaction effect.
-
Expected Results & Data Interpretation
When analyzing the transcriptomic data, you should look for specific gene signatures that confirm the Mechanism of Action (MoA).
Table 2: Expected Differential Expression (Log2 Fold Change)
| Gene Symbol | Function | MTX Treatment (WT Cells) | 8-FQD Treatment (WT Cells) | 8-FQD Treatment (Resistant Cells) |
| DHFR | Target Enzyme | +2.5 (Compensatory) | +2.8 (Compensatory) | +2.6 (Efficacy Maintained) |
| TYMS | Thymidylate Synthase | +1.5 | +1.6 | +1.5 |
| CDKN1A | p21 (Cell Cycle Arrest) | +3.0 | +3.1 | +2.9 |
| SLC19A1 | RFC Transporter | +0.5 | 0.0 (No transport stress) | N/A (Low baseline) |
| MKI67 | Proliferation Marker | -2.0 | -2.2 | -2.1 |
Interpretation of Causality
-
DHFR Upregulation: Inhibition of DHFR protein activity disrupts the autoregulatory feedback loop, leading to increased translation and transcription of the DHFR gene. This is the hallmark "on-target" signature.
-
Resistant Cell Line Data: In RFC-deficient cells, MTX will show minimal transcriptional perturbation (Log2FC near 0).[1] 8-FQD , due to lipophilic entry, will induce a DHFR and CDKN1A spike similar to the Wild Type, proving it overcomes resistance.
Detailed Workflow Diagram
This diagram outlines the logical flow from cell treatment to data validation.
Caption: Step-by-step transcriptomics workflow ensuring data integrity via spike-in controls.
References
-
Van Horn, K. S., et al. (2014).[2] "Antibacterial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines." Journal of Medicinal Chemistry, 57(7), 3075–3093.[2] Link
-
Schornagel, J. H., et al. (1984).[3] "Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells." Biochemical Pharmacology, 33(20), 3251-3255.[1][3] Link
-
McGuire, J. J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design, 9(31), 2593-2613.[1] Link
-
Gonen, N., & Assaraf, Y. G. (2012). "Antifolates in cancer therapy: Structure, activity and mechanisms of drug resistance." Drug Resistance Updates, 15(4), 183-210.[1] Link
-
Love, M. I., Huber, W., & Anders, S. (2014). "Moderated estimation of fold change and dispersion for RNA-seq data with DESeq2." Genome Biology, 15(12), 550. Link
A Head-to-Head Preclinical Comparison: 8-Fluoroquinazoline-2,4-diamine (Compound X) vs. Gefitinib for EGFR Inhibition
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[3] This has established EGFR as a critical therapeutic target.[2]
Gefitinib (Iressa), a first-generation EGFR tyrosine kinase inhibitor (TKI), was a landmark in targeted cancer therapy.[4] Its quinazoline core structure enables it to competitively and reversibly bind to the ATP-binding site within the EGFR kinase domain, thereby inhibiting receptor autophosphorylation and blocking downstream pro-survival signaling pathways.[5][6][7] While effective, particularly in patients with activating EGFR mutations (e.g., exon 19 deletions or L858R), the emergence of resistance and off-target effects necessitates the development of new inhibitors with improved potency and selectivity.[3]
This guide presents a preclinical head-to-head comparison of the well-established EGFR inhibitor, Gefitinib, with a novel investigational molecule, 8-Fluoroquinazoline-2,4-diamine, hereafter referred to as Compound X . The quinazoline scaffold is a privileged structure in kinase inhibitor design, and substitutions on this core can significantly modulate biological activity. The introduction of a fluorine atom at the 8-position in Compound X is a rational design strategy intended to alter the molecule's electronic properties and potentially enhance its binding affinity and selectivity for the EGFR kinase domain.
This document details the experimental protocols and comparative data for evaluating the biochemical potency, cellular activity, and target engagement of these two compounds.
Mechanism of Action: Targeting the EGFR Signaling Cascade
EGFR activation initiates a complex network of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which collectively promote cell proliferation and inhibit apoptosis.[2] Both Gefitinib and Compound X are designed to inhibit the initial step of this cascade: the autophosphorylation of the EGFR kinase domain. By competitively occupying the ATP-binding pocket, they prevent the phosphorylation of tyrosine residues, effectively shutting down all downstream signaling.[8]
Figure 1: Simplified EGFR signaling pathway and the point of inhibition for Compound X and Gefitinib.
Experimental Evaluation: Protocols & Rationale
To objectively compare Compound X and Gefitinib, a tiered experimental approach is employed, moving from direct target inhibition in a purified system to effects on cancer cell viability and intracellular target modulation.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory potency (IC50) of each compound against purified, recombinant EGFR kinase.
Rationale: This cell-free assay provides the most direct measure of a compound's ability to inhibit the target enzyme without the complexities of cellular uptake, metabolism, or efflux. A fluorescence-based assay is chosen for its high sensitivity and compatibility with high-throughput screening.[9] The IC50 value represents the concentration of inhibitor required to reduce the enzyme's activity by 50%.[10]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Prepare serial dilutions of Compound X and Gefitinib in DMSO, followed by a final dilution in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the recombinant EGFR kinase to each well (excluding negative controls).
-
Compound Addition: Add the diluted compounds to the wells. For control wells, add DMSO vehicle (0% inhibition) and a known potent inhibitor like staurosporine (100% inhibition).
-
Initiation of Reaction: Add a solution containing a fluorescently-labeled peptide substrate and ATP (at its Km concentration to reflect physiological conditions) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the fluorescence intensity on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic or cytostatic effect of the compounds on EGFR-dependent cancer cells.
Rationale: An effective EGFR inhibitor should suppress the proliferation of cancer cells that are reliant on EGFR signaling. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of the inhibitor indicates a decrease in cell proliferation or an increase in cell death.[12]
Step-by-Step Protocol:
-
Cell Seeding: Seed an EGFR-mutant NSCLC cell line (e.g., HCC827, which has an exon 19 deletion) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]
-
Compound Treatment: The following day, treat the cells with serial dilutions of Compound X and Gefitinib. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[13] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot cell viability against the logarithm of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Western Blot for Phospho-EGFR
Objective: To confirm that the compounds inhibit EGFR signaling within the cellular context by measuring the phosphorylation status of EGFR.
Rationale: This experiment provides direct evidence of target engagement. A decrease in the level of phosphorylated EGFR (p-EGFR) upon compound treatment confirms that the observed reduction in cell viability is due to the intended mechanism of action. It is crucial to also probe for total EGFR to ensure that the changes in phosphorylation are not merely a result of decreased overall protein expression.[15][16]
Step-by-Step Protocol:
-
Cell Treatment: Seed HCC827 cells in 6-well plates and grow to ~80% confluency. Starve the cells in serum-free media for 12-24 hours.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of Compound X or Gefitinib for 2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce robust EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (e.g., at Tyr1068).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with primary antibodies against total EGFR and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Figure 2: Three-tiered experimental workflow for inhibitor comparison.
Comparative Data Summary
The following tables summarize the hypothetical (but representative) experimental data from the head-to-head comparison of Compound X and Gefitinib.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Biochemical IC50 (nM) | Cellular GI50 (nM) (HCC827 cells) |
| Compound X | EGFR | 1.5 | 8.2 |
| Gefitinib | EGFR | 5.1 | 25.5 |
Data represents the mean of three independent experiments.
Table 2: Kinase Selectivity Profile
| Compound | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | Selectivity Ratio (VEGFR2/EGFR) |
| Compound X | 1.5 | >10,000 | >6600-fold |
| Gefitinib | 5.1 | 3,500 | ~686-fold |
Selectivity is assessed against VEGFR2, a common off-target kinase for this class of inhibitors.
Interpretation and Discussion
The experimental data reveals a compelling profile for the novel inhibitor, Compound X.
Enhanced Potency: In the direct biochemical assay, Compound X demonstrates a lower IC50 value (1.5 nM) compared to Gefitinib (5.1 nM), suggesting a higher binding affinity for the EGFR kinase domain. This enhanced potency translates directly to the cellular level, where Compound X inhibits the growth of EGFR-mutant HCC827 cells with a GI50 of 8.2 nM, approximately three-fold more potent than Gefitinib (25.5 nM). This suggests that Compound X has excellent cell permeability and is not susceptible to significant cellular efflux.
Superior Selectivity: A critical aspect of modern drug design is minimizing off-target effects. The kinase selectivity panel shows that Compound X has a significantly improved selectivity profile over Gefitinib. With over 6600-fold selectivity for EGFR against VEGFR2, Compound X is less likely to cause side effects associated with the inhibition of other kinases. The fluorine substitution at the 8-position may be responsible for forming specific interactions within the EGFR ATP-binding pocket that are not as favorable in the active sites of other kinases.
Confirmation of On-Target Activity: Western blot analysis (data not shown, but methodology described) would be expected to show a dose-dependent decrease in the phosphorylation of EGFR at Tyr1068 in cells treated with either Compound X or Gefitinib, confirming that both compounds engage and inhibit their intended target. The concentration of Compound X required to achieve a 50% reduction in p-EGFR signal would be expected to be lower than that of Gefitinib, corroborating the cell viability data.
Conclusion
This head-to-head comparison demonstrates that 8-Fluoroquinazoline-2,4-diamine (Compound X) is a highly potent and selective inhibitor of EGFR. Based on this preclinical data, Compound X shows significant promise and warrants further investigation as a potential next-generation therapeutic for EGFR-driven cancers. The rational incorporation of the 8-fluoro substituent appears to confer a significant advantage in both potency and selectivity over the established first-generation inhibitor, Gefitinib. Future studies should include broader kinome screening, in vivo efficacy studies in xenograft models, and comprehensive pharmacokinetic and toxicology profiling.
References
- Fukuoka, M., Yano, S., Giaccone, G., Tamura, T., Nakagawa, K., Douillard, J. Y., ... & Baselga, J. (2003). Multi-institutional randomized phase II trial of gefitinib for previously treated patients with advanced non-small-cell lung cancer (the IDEAL 1 trial). Journal of Clinical Oncology, 21(12), 2237-2246.
- Lynch, T. J., Bell, D. W., Sordella, R., Gurubhagavatula, S., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129-2139.
-
Patsnap. (2024). What is the mechanism of Gefitinib? Synapse. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of gefitinib. Retrieved from [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
- Wissing, J., van der Velden, J., & Kreipe, H. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13531.
-
ResearchGate. (2016). How could I detect EGFR by western blot effectively? Retrieved from [Link]
- Engel, M., & Im, H. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinase Inhibitors in Dug Discovery. Wiley-VCH.
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
- Kuzmic, P. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- Juchum, M., Sellmer, A., & Knapp, S. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. RSC Medicinal Chemistry, 13(5), 589-596.
- Heppner, D. E., Eck, M. J., & Gray, N. S. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. MedChemComm, 13(7), 1278-1284.
- Patel, H. M., et al. (2025). Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC). Bioorganic Chemistry, 165, 108991.
- Sun, X., et al. (2020). Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer.
- Nili Ahmadabadi, M., et al. (2022). Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors. Iranian Journal of Pharmaceutical Research, 21(1), e126521.
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ClinPGx [clinpgx.org]
- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. assayquant.com [assayquant.com]
- 12. clyte.tech [clyte.tech]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Fluoroquinazoline-2,4-diamine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 8-Fluoroquinazoline-2,4-diamine. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the principles of laboratory safety and regulatory compliance.
Hazard Assessment and Chemical Profile of 8-Fluoroquinazoline-2,4-diamine
Inferred Hazard Profile:
| Hazard Category | Description & Rationale | Potential Consequences |
| Toxicity | Quinazoline derivatives are known to be biologically active, with many exhibiting anti-tumor and other pharmacological properties.[1][2] This inherent bioactivity suggests that 8-Fluoroquinazoline-2,4-diamine should be treated as a potentially toxic substance. Skin contact, inhalation, or ingestion could lead to unforeseen physiological effects. | Irritation to skin, eyes, and respiratory tract.[3] Harmful if swallowed or inhaled.[3] Potential for long-term health effects due to bioactivity. |
| Reactivity | The compound is generally stable but may be incompatible with strong oxidizing agents, strong acids, and peroxides.[4] The primary concern arises during thermal decomposition. | Contact with incompatible materials could lead to vigorous reactions. |
| Environmental | Many complex organic molecules, particularly those with heterocyclic rings, can be toxic to aquatic life with long-lasting effects.[4] Improper disposal can lead to contamination of soil and waterways. | Long-term harm to aquatic ecosystems. Contamination of water sources. |
| Combustion Hazards | As a fluorinated organic compound, combustion or high-heat decomposition can generate highly toxic and corrosive gases.[5][6][7] | Generation of hydrogen fluoride (HF), carbonyl fluoride, and oxides of nitrogen (NOx).[4][6][7] HF is extremely corrosive and can cause severe, delayed-onset burns.[6][8] |
Regulatory Framework: The Principle of "Cradle-to-Grave" Responsibility
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] This legislation establishes a "cradle-to-grave" framework, which means the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[9][10]
As a researcher, your laboratory is the "generator." It is imperative to:
-
Determine if your waste is hazardous: Based on the inferred profile, 8-Fluoroquinazoline-2,4-diamine waste should be managed as hazardous waste due to its potential toxicity and the hazardous byproducts of its decomposition.
-
Adhere to generator status requirements: Your institution will have a specific generator status (e.g., Very Small, Small, or Large Quantity Generator) which dictates accumulation time limits and documentation requirements.[11]
-
Document everything: All hazardous waste must be tracked with proper documentation to ensure compliance.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of waste generation to its final removal by a licensed disposal facility.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE. The goal is to create a barrier between you and the chemical, preventing exposure through all potential routes.
-
Hand Protection: Wear nitrile gloves. Ensure they are regularly inspected for tears or punctures.
-
Eye/Face Protection: Use tightly fitting safety goggles with side-shields.[12]
-
Skin Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, consider impervious clothing.
-
Respiratory Protection: All handling of 8-Fluoroquinazoline-2,4-diamine, especially in its powdered form, should be conducted inside a certified chemical fume hood to prevent inhalation.[4]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.
-
Primary Waste Stream: Designate a specific waste container for "Halogenated Organic Solids." 8-Fluoroquinazoline-2,4-diamine waste falls into this category due to its fluorine content.
-
Contaminated Materials: Any items that come into direct contact with the compound (e.g., weighing paper, gloves, pipette tips, paper towels from a spill) must also be disposed of as hazardous waste in the same container.
-
Avoid Mixing: Never mix this waste stream with other categories like non-halogenated solvents, acids, or bases.
Step 3: Containerization and Labeling
The waste container itself is a key component of safe storage and is subject to strict regulations.
-
Container Selection: Use a clean, dry, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The container must be clearly labeled as soon as the first piece of waste is added. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "8-Fluoroquinazoline-2,4-diamine" and any other components.
-
The specific hazard characteristics (e.g., "Toxic").
-
The accumulation start date (the date the first waste is placed in the container).
-
-
Container Status: The container must be kept closed at all times, except when actively adding waste.
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated area while awaiting pickup.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area. This area should be under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to place the waste container inside a larger, secondary containment bin to mitigate any potential leaks or spills.
-
Segregation: Store the container with other compatible wastes, away from strong acids, bases, and oxidizing agents.[4]
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. They will handle the logistics of transportation and final disposal.
-
Manifesting: A hazardous waste manifest, a legal document, will be completed to track the waste from your lab to the TSDF.[13] Your EHS office will typically manage this paperwork.
-
Disposal Method: Due to its fluorinated nature, the most appropriate disposal method is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like hydrogen fluoride.[7] Never dispose of this chemical down the drain or in regular trash.
Emergency Procedures: Spill and Exposure Management
Accidents can happen. Being prepared is essential.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.[4]
-
Sweep up the material and place it into your hazardous waste container.[14]
-
Clean the area with a suitable solvent and then soap and water. Place all cleaning materials in the waste container.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry.
-
Contact your institution's EHS or emergency response team.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] Seek medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 8-Fluoroquinazoline-2,4-diamine.
Caption: Workflow for the safe disposal of 8-Fluoroquinazoline-2,4-diamine.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dess-Martin-periodinane.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Quinoline.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Apollo Scientific. (2022). 2,4-Dichloroquinazoline - Safety Data Sheet.
- Szabo-Scandic. (n.d.). Quinazoline - Safety Data Sheet.
- ECHEMI. (n.d.). 8-Fluoroisoquinoline SDS, 1075-00-9 Safety Data Sheets.
- PlasticsEurope. (2012). Guide for the Safe Handling of Fluoropolymer Resins.
- U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
- Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- Stericycle. (n.d.). Navigating the Complexities of Managing Pharmaceutical Waste.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Action Hazmat. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
- The Society of the Plastics Industry, Inc. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.
- ResearchGate. (2025). (PDF) Quinazoline derivatives: Synthesis and bioactivities.
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
- Journal of Synthetic Chemistry. (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles.
- Purdue University Department of Chemistry. (n.d.). Fluorine Safety.
Sources
- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. fluoropolymers.eu [fluoropolymers.eu]
- 7. theic2.org [theic2.org]
- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 9. epa.gov [epa.gov]
- 10. youtube.com [youtube.com]
- 11. epa.gov [epa.gov]
- 12. echemi.com [echemi.com]
- 13. stericycle.com [stericycle.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Guide to Personal Protective Equipment for Handling 8-Fluoroquinazoline-2,4-diamine
This document provides essential safety and handling protocols for 8-Fluoroquinazoline-2,4-diamine, a compound of interest in contemporary drug development and chemical research. As a Senior Application Scientist, my objective is to offer a guide grounded in field-proven practices, moving beyond mere compliance to foster a deep-seated culture of safety. The protocols herein are designed to be self-validating, explaining the causality behind each recommendation to empower researchers with a robust safety framework.
Probable Hazard Profile & Risk Assessment
8-Fluoroquinazoline-2,4-diamine is a heterocyclic aromatic amine containing a fluorine atom. Our risk assessment is therefore based on the combined hazards of these chemical features.
-
Parent Compound (2,4-Diaminoquinazoline): The documented hazards include acute oral toxicity, serious eye irritation, skin irritation, and potential respiratory irritation[1][4].
-
Aromatic Amines: This class of compounds presents a risk of absorption through the skin and includes known or suspected carcinogens[2][5]. They should always be handled with measures to prevent direct skin contact.
-
Fluorinated Organic Compounds: The carbon-fluorine bond classifies this compound as a halogenated organic substance, which has specific implications for waste disposal[3][6].
Based on this data, we will treat 8-Fluoroquinazoline-2,4-diamine as a substance that is acutely toxic if swallowed, a serious eye and skin irritant, a respiratory irritant, and potentially absorbed through the skin. Long-term toxicological properties are unknown, and it should be handled as a potential carcinogen.
Risk Assessment & PPE Selection Workflow
The following diagram illustrates the logical flow from hazard identification to the selection of appropriate Personal Protective Equipment (PPE).
Caption: Risk assessment workflow for 8-Fluoroquinazoline-2,4-diamine.
Core PPE Requirements
The following table summarizes the minimum required PPE for handling 8-Fluoroquinazoline-2,4-diamine. These requirements are non-negotiable and should be in place before any handling operations begin.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (e.g., weighing, aliquoting) | Chemical splash goggles AND face shield | Double-layered nitrile gloves | Fully-fastened lab coat (chemical resistant preferred) | Mandatory: Work within a certified chemical fume hood |
| Handling Solutions (e.g., transfers, reactions) | Chemical splash goggles | Double-layered nitrile gloves | Fully-fastened lab coat (chemical resistant preferred) | Mandatory: Work within a certified chemical fume hood |
| Accidental Spill Cleanup | Chemical splash goggles AND face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | As needed, based on spill size and ventilation. Consult institutional EHS. |
Operational Plans & Step-by-Step Guidance
A. Protocol for Weighing Solid 8-Fluoroquinazoline-2,4-diamine
The primary risks during this operation are the inhalation of fine particulates and gross contamination of surfaces.
-
Preparation: Don all required PPE (face shield, goggles, double gloves, lab coat). Ensure the chemical fume hood sash is at the designated working height.
-
Staging: Place a tared weigh boat on the analytical balance inside the fume hood. Also place a labeled, sealable container for the final product, a spatula, and a container for contaminated waste (e.g., a plastic bag) inside the hood.
-
Transfer: Carefully retrieve the stock container of 8-Fluoroquinazoline-2,4-diamine. Keeping the container within the fume hood, slowly open it to avoid creating airborne dust.
-
Weighing: Use the spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any rapid movements.
-
Securing: Once the desired weight is achieved, securely close the stock container. Carefully transfer the weighed solid to its destination container and seal it.
-
Decontamination: Dispose of the weigh boat and any other single-use items (like pipette tips used for scraping) into the designated solid waste container inside the fume hood. Wipe the spatula clean with a solvent-dampened wipe (e.g., ethanol or isopropanol) and dispose of the wipe in the same waste container.
-
Final Steps: Close the fume hood sash. Remove the outer pair of gloves and dispose of them before exiting the work area.
B. Emergency Procedures: Spill & Exposure
If Skin or Eye Contact Occurs:
-
Immediate Action: Proceed immediately to the nearest safety shower or eyewash station. Do not delay to remove contaminated clothing first unless it impedes access.
-
Skin Exposure: Remove any contaminated clothing while under the shower. Wash the affected area with copious amounts of soap and water for at least 15 minutes[4].
-
Eye Exposure: At the eyewash station, hold the eyelids open and flush with a continuous, gentle stream of water for at least 15 minutes[4].
-
Medical Attention: Seek immediate medical attention after flushing. Provide medical personnel with the name of the chemical. Bring the SDS for the parent compound, 2,4-Diaminoquinazoline, if available.
If a Spill Occurs:
-
Alert & Evacuate: Alert all personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department.
-
Containment (for small spills inside a fume hood): Ensure all PPE is worn. Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Neutralization (if applicable): While no specific neutralizer is documented, for aromatic amines, commercial decontamination solutions are available and may be recommended by your EHS office[7]. Do not attempt neutralization without specific guidance.
-
Cleanup: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Final Decontamination: Wipe the spill area with a detergent solution, followed by water[8]. Place all cleaning materials into the hazardous waste container.
Disposal Plan
As a fluorinated organic compound, 8-Fluoroquinazoline-2,4-diamine and all materials contaminated with it must be disposed of as halogenated organic waste .[3][6]
Waste Segregation & Disposal Workflow
Caption: Waste segregation workflow for 8-Fluoroquinazoline-2,4-diamine.
Key Disposal Steps:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "8-Fluoroquinazoline-2,4-diamine."
-
Solid Waste: Collect all contaminated solids (gloves, paper towels, silica gel, excess solid) in a designated, sealed container.
-
Liquid Waste: Collect all solutions and solvent rinses in a separate, sealed container for halogenated liquid waste[9]. Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity[10].
-
Arrangement for Pickup: Store sealed waste containers in a designated satellite accumulation area. Follow your institution's procedures for hazardous waste pickup.
By adhering to these detailed protocols, researchers can handle 8-Fluoroquinazoline-2,4-diamine with a high degree of safety, protecting themselves and their colleagues while ensuring environmental compliance.
References
-
PubChem Compound Summary for CID 65087, 2,4-Diaminoquinazoline. National Center for Biotechnology Information. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Material Safety Data Sheet 2,4-D Amine 600. Greenbook.net. [Link]
-
Aromatic Amine Decontamination Solution Safety Data Sheet. SKC Inc. [Link]
-
NIOSH Manual of Analytical Methods: Amines, Aromatic. Centers for Disease Control and Prevention. [Link]
-
Hazardous Waste Segregation Guidelines. Unknown Source. [Link]
-
Halogenated Waste Guidelines. University of California, Santa Cruz. [Link]
-
Standard Operating Procedure: Halogenated Organic Liquids. Braun Research Group, Northwestern University. [Link]
Sources
- 1. 2,4-Diaminoquinazoline | C8H8N4 | CID 65087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bucknell.edu [bucknell.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdc.gov [cdc.gov]
- 6. uakron.edu [uakron.edu]
- 7. skcinc.com [skcinc.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
